2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020866 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-62-0, 2964-48-9, 3689-55-2 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
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| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |
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| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
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| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2] Its specific stereochemistry and functional groups make it a versatile building block in medicinal chemistry and other organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stereochemistry, reactivity, and analytical methods pertaining to this compound, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
This compound is a white to light yellow crystalline powder, a physical state that is advantageous for industrial handling and processing.[1][2] The molecule's thermal stability is indicated by its high melting and boiling points.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O₄ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 163-166 °C | |
| Boiling Point | 451.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| CAS Number | 119-62-0 (racemic), 2964-48-9 ((1S,2S)-isomer), 716-61-0 ((1R,2R)-isomer) | [3][5] |
Stereochemistry: The Foundation of its Biological Significance
The biological and pharmaceutical importance of this compound is intrinsically linked to its stereochemistry. The molecule contains two chiral centers, giving rise to four possible stereoisomers. The threo isomers, specifically the D-threo-(-)-(1R,2R) and L-threo-(+)-(1S,2S) forms, are of particular interest. The D-threo-(-)-(1R,2R) isomer is the direct precursor to the biologically active form of chloramphenicol.[5]
The specific spatial arrangement of the amino and hydroxyl groups in the threo configuration is crucial for the subsequent chemical transformations and the ultimate efficacy of the final antibiotic.[6] The synthesis of the desired stereoisomer is a key challenge and a focal point of research in the production of chloramphenicol.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that often starts from simpler aromatic compounds. While various synthetic routes have been developed, a common industrial approach involves the nitration of an appropriate precursor followed by a series of reactions to introduce the aminodiol side chain.
A general synthetic pathway can be visualized as follows:
Caption: Generalized synthetic pathway to stereoisomers of this compound.
Experimental Protocol: A Representative Synthesis of an Amino Diol
The following protocol is a generalized representation of a key reduction step in the synthesis of a related amino diol, illustrating the chemical principles involved. This specific example details the reduction of a nitro group to an amine using tin and hydrochloric acid.[7]
Objective: To reduce a nitro-containing aromatic compound to its corresponding amine.
Materials:
-
Nitro-aromatic precursor (e.g., 1.0 g)
-
Granulated tin (3.0 g)
-
Concentrated Hydrochloric Acid (10 mL)
-
20-40% Sodium Hydroxide solution
-
Diethyl ether
-
Reflux condenser and flask (50 mL)
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine the nitro-aromatic precursor (1.0 g) and granulated tin (3.0 g).
-
With vigorous shaking, add concentrated hydrochloric acid (10 mL) in small portions. Ensure thorough mixing during the addition.
-
After the initial reaction subsides (approximately 10 minutes), gently heat the mixture to 100°C under reflux with continued vigorous shaking.
-
Continue heating until the nitro compound has completely dissolved and its characteristic odor is no longer detectable. If the dissolution is slow, a few milliliters of ethanol can be added to aid the process.
-
Cool the reaction mixture to room temperature.
-
Cautiously make the reaction mixture alkaline by the dropwise addition of a 20-40% sodium hydroxide solution.
-
Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.
-
The combined ether extracts can then be dried and the solvent evaporated to yield the crude amino product, which can be further purified by recrystallization.
Causality behind Experimental Choices:
-
Tin and HCl: This combination is a classic and effective method for the reduction of aromatic nitro groups. Tin acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.
-
Reflux: Heating under reflux increases the reaction rate without the loss of volatile reactants or solvent.
-
Alkalinization: The amine is formed as its hydrochloride salt in the acidic reaction mixture. The addition of a strong base like NaOH deprotonates the amine, liberating the free base which is soluble in organic solvents like diethyl ether, allowing for its extraction.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three primary functional groups: the primary amine, the two hydroxyl groups, and the nitro-substituted aromatic ring.
-
Amine Group: The primary amine is nucleophilic and readily undergoes acylation reactions. This is the key step in the synthesis of chloramphenicol, where it is acylated with dichloroacetyl chloride or a derivative thereof.[8]
-
Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo esterification and etherification reactions. They can also be protected during certain synthetic steps to prevent unwanted side reactions.
-
Aromatic Ring: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, the nitro group itself can be reduced to an amine, opening up further synthetic possibilities.
A study has also explored the interaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with symmetrical ketones, which results in the formation of isomeric oxazolidines.[9]
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.
Table 2: Spectroscopic Data Overview
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the propane backbone, and the protons of the amine and hydroxyl groups. The specific splitting patterns and chemical shifts are crucial for confirming the structure and stereochemistry. | [3] |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton. | [10] |
| FTIR | The infrared spectrum displays characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, C-H stretching of the aromatic and aliphatic portions, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. | [10] |
| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used to elucidate its structure. | [3] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A validated reversed-phase HPLC method has been developed for the analysis of this compound in the presence of chloramphenicol.[11][12]
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a sample of this compound and to separate it from chloramphenicol.[11][13]
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18, 5 µm particle size, 15 cm length, 4.6 mm inner diameter.
-
Mobile Phase: A mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio and degas it before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Purity can be assessed by comparing the peak area of the main component to the total area of all peaks. The concentration of the analyte in the sample can be determined by comparing its peak area to that of the standard.
Causality behind Method Parameters:
-
Reversed-Phase C18 Column: This is a common choice for the separation of moderately polar organic molecules.
-
Mobile Phase Composition: The combination of an aqueous buffer (sodium pentanesulfonate), an organic modifier (acetonitrile), and an acid (glacial acetic acid) allows for the fine-tuning of the separation. The ion-pairing agent (sodium pentanesulfonate) can improve the peak shape of the basic amine.
-
UV Detection at 278 nm: The nitrophenyl group in the molecule contains a chromophore that absorbs UV light, making it readily detectable at this wavelength.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Drug Development and Beyond
The primary and most well-documented application of this compound is as a key intermediate in the industrial synthesis of chloramphenicol.[1][2] The specific stereoisomers are crucial for producing the active form of the antibiotic.
Beyond this, its chiral nature and functional groups make it a valuable building block in other areas of organic synthesis, including the development of other pharmaceuticals and chiral ligands.[14] It has also been used as a chiral resolving agent for racemic mixtures.[10]
Conclusion
This compound is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with its specific stereochemistry, make it an indispensable precursor in the synthesis of chloramphenicol. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile chemical intermediate in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nveo.org [nveo.org]
- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
An In-Depth Technical Guide to the
Abstract
The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol is the foundational core of chloramphenicol, one of the earliest discovered broad-spectrum antibiotics.[1][2] Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive technical exploration of these stereoisomers, addressing their nomenclature, stereochemical relationships, synthesis and resolution strategies, and analytical characterization. Critically, we delve into the profound structure-activity relationship that dictates why only one isomer, the D-(-)-threo form, is the precursor to the biologically active antibiotic, chloramphenicol.[3][4] This document serves as a resource for researchers and professionals in drug development, offering both foundational knowledge and practical, field-proven protocols for separation and analysis.
The Critical Role of Chirality: An Introduction
First isolated in 1947 from the bacterium Streptomyces venezuelae, chloramphenicol marked a milestone in medicine as the first antibiotic to be manufactured synthetically on a large scale.[1][2][5] Its discovery and subsequent synthesis in 1949 opened a new era in the treatment of a wide range of bacterial infections.[1][6] The active pharmaceutical ingredient is not the base amine, this compound, but its N-dichloroacetylated derivative. However, the stereochemistry of this amine core is the absolute determinant of the final drug's efficacy.
The molecule's two asymmetric carbon atoms result in four possible stereoisomers, yet nature exclusively produces the (1R,2R)-threo isomer for its antibacterial purpose.[3][7] The other three stereoisomers are essentially biologically inactive.[3][8] This stark difference underscores the principle of stereospecificity in pharmacology: the precise three-dimensional arrangement of atoms is paramount for a drug's interaction with its biological target. For drug development professionals, a deep understanding of the synthesis, separation, and characterization of these specific isomers is not merely an academic exercise but a prerequisite for quality control, efficacy, and safety.
Stereochemistry and Nomenclature
The chemical structure of this compound contains two chiral centers at the C-1 and C-2 positions of the propanediol backbone. This gives rise to 2² = 4 stereoisomers, which exist as two pairs of enantiomers.[3]
The isomers are classified using two main systems:
-
D/L and threo/erythro: This historical system relates the configuration to glyceraldehyde. Erythro diastereomers have identical groups on the same side in a Fischer projection, while threo diastereomers have them on opposite sides.
-
Cahn-Ingold-Prelog (R/S) system: This unambiguous system assigns an absolute configuration (R for Rectus or S for Sinister) to each chiral center based on atomic number priorities.
The four stereoisomers are:
-
(1R,2R)-(-)-threo-isomer: The naturally occurring and biologically important precursor.[3][9]
-
(1S,2S)-(+)-threo-isomer: The enantiomer of the active precursor.[10][11]
-
(1R,2S)-erythro-isomer: A diastereomer of the active precursor.[3]
-
(1S,2R)-erythro-isomer: A diastereomer of the active precursor.[3]
Table 1: Nomenclature of this compound Stereoisomers
| Configuration (C1, C2) | Relative Descriptor | Common Name | CAS Number |
| (1R,2R) | D-(-)-threo | Chloramphenicol Base | 716-61-0[9] |
| (1S,2S) | L-(+)-threo | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9[11] |
| (1R,2S) | L-erythro | L-erythro-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | N/A |
| (1S,2R) | D-erythro | D-erythro-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | N/A |
The relationship between these isomers is a classic example of diastereomerism and enantiomerism.
Caption: Stereoisomeric relationships of this compound.
Synthesis and Resolution Strategies
The production of the desired (1R,2R)-isomer requires careful stereochemical control. Historically, this was achieved by racemic synthesis followed by resolution, but modern methods increasingly favor asymmetric synthesis to improve efficiency and reduce waste.[12]
Stereoselective Synthesis
The goal of stereoselective synthesis is to directly form the desired (1R,2R)-threo isomer with high enantiomeric and diastereomeric purity. This avoids the 50% theoretical yield limit of classical resolution and simplifies purification.
A notable approach is the enantio- and diastereoselective aldol reaction.[13][14] For example, a silver-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde and an isocyanoacetate derivative can generate the two contiguous stereocenters with good stereocontrol.[13][14] This pathway delivers the target molecule in a concise manner, often in just a few steps from commercially available starting materials.[13][15]
Another powerful strategy involves asymmetric catalytic aziridination, which can also establish the required stereochemistry early in the synthetic sequence.[16]
Caption: Workflow for a modern stereoselective synthesis route.
Racemic Synthesis and Chiral Resolution
Traditional chemical syntheses often produce a mixture of stereoisomers that must then be separated.[12] The N-deacylated bases (the topic of this guide) are key intermediates in this process.[17] Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative. The differing physical properties (e.g., solubility) of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the amine base.
Analytical Characterization and Separation
Distinguishing and quantifying the four stereoisomers requires specialized analytical techniques. The choice of method is driven by the need to resolve compounds with identical chemical formulas and, in the case of enantiomers, identical physical properties in an achiral environment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating all four stereoisomers.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. Polysaccharide-based or protein-based columns (like α1-acid glycoprotein) are commonly employed.[18][19]
-
Objective: To resolve and quantify the four stereoisomers of this compound from a mixture.
-
Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AGP).[19]
-
Sample Preparation: Accurately weigh and dissolve the sample mixture in the mobile phase to a known concentration (e.g., 0.05 mg/mL).[20] Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous solution with an organic modifier is typical. For example, an isocratic mobile phase of 10 mM ammonium formate in a methanol/acetonitrile mixture.[3][18]
-
Flow Rate: 0.4 - 0.5 mL/min.[3]
-
Injection Volume: 10 µL.[20]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Detection: UV detection at 278 nm, where the nitrophenyl group absorbs strongly.[3][20]
-
-
Analysis: Identify peaks by comparing retention times to those of pure reference standards for each isomer. Quantify each isomer using the area under its corresponding peak.
Table 2: Example HPLC Chromatographic Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak AGP (α1-acid glycoprotein) | Provides stereospecific interactions necessary for separating all isomers.[18] |
| Mobile Phase | Isocratic; Methanol/Acetonitrile/Aqueous Buffer | Ensures stable retention times and reproducible separation.[3] |
| Flow Rate | 0.5 mL/min | Balances separation efficiency with analysis time. |
| Detection | UV at 278 nm | Wavelength of maximum absorbance for the p-nitrophenyl chromophore.[20] |
Spectroscopic Methods
While NMR cannot distinguish enantiomers in a standard achiral solvent, it is highly effective at differentiating diastereomers.[21] The protons in the threo and erythro isomers exist in different chemical environments, leading to distinct chemical shifts and coupling constants. Furthermore, in a chiral molecule, protons on a CH₂ group adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and may produce separate signals, further enriching the spectrum.[22] Advanced techniques like band-selective pure shift NMR can simplify crowded spectra to make the determination of diastereomeric ratios more accurate.[23]
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact with polarized light differently, this technique is exceptionally powerful for distinguishing them and determining absolute configuration.[24] The Cotton effect associated with the aromatic ¹Lb absorption band is a reliable indicator of absolute configuration in the chloramphenicol series, with CD being preferred over optical rotatory dispersion (ORD) due to less interference from other bands.[24]
Caption: Analytical workflow for isomer separation and characterization.
Structure-Activity Relationship and Pharmacological Significance
The profound stereospecificity of chloramphenicol is a textbook example of structure-activity relationships. The antibacterial efficacy is almost exclusively attributed to the D-(-)-threo isomer (after acylation).[3][4] The other three isomers are considered biologically inactive.[3][25]
The mechanism of action involves the inhibition of bacterial protein synthesis.[4][8] The active (1R,2R)-threo isomer binds to the 50S subunit of the bacterial 70S ribosome, specifically to the 23S rRNA component.[4] This binding blocks the peptidyl transferase step, preventing the formation of peptide bonds and thus halting protein elongation.
The precise spatial arrangement of the hydroxyl groups and the (future) dichloroacetylamino side chain in the (1R,2R)-threo isomer is critical for optimal binding to the ribosomal pocket.[3] The other isomers, with their different spatial configurations, cannot fit correctly into the binding site and are therefore unable to inhibit protein synthesis effectively.[3]
Table 3: Comparative Antibacterial Activity of Chloramphenicol Stereoisomers
| Stereoisomer | Configuration | Relative Activity vs. E. coli |
| D-(-)-threo-Chloramphenicol | (1R,2R) | 100% (Active) |
| L-(+)-threo-Chloramphenicol | (1S,2S) | ~0.5%[26] |
| D-erythro-Chloramphenicol | (1S,2R) | Inactive[3] |
| L-erythro-Chloramphenicol | (1R,2S) | Inactive[3] |
-
Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that inhibits the visible growth of a test bacterium (e.g., E. coli).
-
Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB), purified stock solutions of each stereoisomer, and a standardized bacterial culture (e.g., E. coli ATCC 25922 adjusted to 0.5 McFarland standard).[3]
-
Plate Preparation: Dispense 100 µL of sterile MHB into all wells.
-
Serial Dilution: Add 100 µL of a 2x concentrated stock solution of an isomer to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Reading Results: The MIC is the lowest drug concentration in a well with no visible turbidity (bacterial growth).[3]
Caption: Stereospecific mechanism of action of Chloramphenicol isomers.
Conclusion
The four stereoisomers of this compound represent a fundamental case study in medicinal chemistry and drug development. The dramatic difference in biological activity, where only the precursor to D-(-)-threo-chloramphenicol is effective, highlights the absolute necessity of stereochemical control in pharmaceutical manufacturing. Advances in asymmetric synthesis have provided more efficient routes to the desired (1R,2R) isomer, while robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the stereoisomeric purity of the final product. For scientists in the field, a mastery of the synthesis, separation, and characterization of these isomers is essential for the development of safe and effective therapeutics.
References
- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 2. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
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- 4. biologydiscussion.com [biologydiscussion.com]
- 5. acquirepublications.org [acquirepublications.org]
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- 9. chemimpex.com [chemimpex.com]
- 10. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 11. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol 99 2964-48-9 [sigmaaldrich.com]
- 12. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol structure
An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Structure, Synthesis, and Application
Introduction
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, also known by synonyms such as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol and Chloramphenicol base, is a chiral amino alcohol of significant importance in the pharmaceutical industry.[1][2] With the CAS Number 716-61-0, this compound is not merely a laboratory chemical but a critical chiral building block, most notably serving as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.[3][4] The precise three-dimensional arrangement of its atoms—the (1R,2R) stereochemistry—is fundamental to the biological activity of the final drug, making a deep understanding of its structure and synthesis essential for researchers and drug development professionals.
This guide provides a comprehensive technical overview of the molecule's structure, properties, synthesis, and pivotal role in medicinal chemistry. We will explore the causality behind its structural features and the logic underpinning its synthetic pathways, offering field-proven insights for its application.
Structural Elucidation and Stereochemistry
The functionality and application of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol are intrinsically linked to its molecular architecture. A detailed analysis reveals a combination of functional groups and stereocenters that define its reactivity and utility.
Molecular Structure
The compound's molecular formula is C₉H₁₂N₂O₄, with a molecular weight of approximately 212.20 g/mol .[1][2] Its structure is characterized by a propanediol backbone substituted with three key functional groups:
-
A p-nitrophenyl group at the C1 position.
-
A primary amino group at the C2 position.
-
Two hydroxyl groups (primary at C3 and secondary at C1).
This unique combination of an aromatic nitro group, an amine, and two alcohols makes it a versatile intermediate for further chemical modifications.[1][5]
Caption: 2D structure of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
The Critical Nature of Stereoisomerism
The molecule possesses two chiral centers at carbons C1 and C2, giving rise to four possible stereoisomers (two diastereomeric pairs of enantiomers):
-
(1R,2R) and (1S,2S) : These are enantiomers belonging to the threo diastereomer.
-
(1R,2S) and (1S,2R) : These are enantiomers belonging to the erythro diastereomer.
The subject of this guide, the (1R,2R)-(-)- a or D-(-)-threo isomer, is the crucial precursor for biologically active Chloramphenicol. The specific spatial orientation of the hydroxyl group at C1 and the amino group at C2 is paramount; other stereoisomers result in dramatically reduced or no antibacterial activity in the final drug product. This high degree of stereoselectivity in biological systems necessitates stringent stereochemical control during synthesis.
Caption: Stereoisomers of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are essential for its identification, purification, and quality control in a research and development setting.
Physical Properties
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is typically a white or almost white crystalline powder.[1] Its key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 716-61-0 | [2] |
| Molecular Formula | C₉H₁₂N₂O₄ | [1][6] |
| Molecular Weight | 212.20 g/mol | [2] |
| Appearance | White or almost white crystalline powder | [1] |
| Melting Point | 163-165 °C | |
| Optical Rotation [α] | -28° to -32° (c=1 to 2.4 in 1N to 6N HCl) | [1] |
Note: The enantiomer, (1S,2S)-(+)-isomer (CAS 2964-48-9), exhibits a positive optical rotation of +27° to +33°.[7][8]
Spectroscopic Data Interpretation
While raw spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's functional groups:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the p-nitrophenyl ring, typically in the downfield region (δ 7.5-8.2 ppm). The methine protons (CH-OH and CH-NH₂) and the methylene protons (CH₂-OH) would appear in the mid-field region, with their coupling patterns providing structural confirmation.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of functional groups: strong, broad O-H stretching for the hydroxyl groups (~3400 cm⁻¹), N-H stretching for the primary amine (~3300 cm⁻¹), strong asymmetric and symmetric stretching for the NO₂ group (~1520 and ~1350 cm⁻¹), and C-O stretching for the alcohols (~1050-1150 cm⁻¹).
Synthesis and Stereochemical Control
The production of enantiomerically pure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a cornerstone of Chloramphenicol synthesis.[9] Methodologies have evolved from classical resolution to more efficient asymmetric approaches.
Generalized Synthetic Pathway
A common industrial synthesis starts from p-nitroacetophenone.[9][10] The process involves several key transformations designed to build the propanediol backbone and introduce the necessary functional groups.
Experimental Protocol: A Representative Synthesis
-
Bromination: p-Nitroacetophenone is brominated to form ω-bromo-4-nitroacetophenone.[9] This step activates the α-carbon for subsequent nucleophilic substitution.
-
Amination: The bromo-ketone is treated with an amine source, followed by hydrolysis, to yield ω-amino-4-nitroacetophenone.[9]
-
Protection & Hydroxymethylation: The amino group is protected (e.g., via acetylation to form ω-acetamido-4-nitroacetophenone), followed by a base-catalyzed reaction with formaldehyde (paraformaldehyde) to install the C3 hydroxyl group, yielding α-acetamido-β-hydroxy-4-nitropropiophenone.[9]
-
Reduction: The ketone is reduced to a secondary alcohol. This step is critical as it creates the C1 chiral center. Using a reducing agent like aluminum isopropoxide can favor the formation of the desired threo diastereomer (D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol).[9]
-
Hydrolysis & Resolution: The protecting group is removed with acid, yielding the racemic D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[9] This racemic mixture is then resolved using a chiral resolving agent (e.g., L-(+)-glutamic acid) to isolate the desired D-(-)-threo isomer.
Caption: Generalized workflow for the synthesis and resolution of the target compound.
Modern Asymmetric Synthesis
To circumvent the inefficiencies of classical resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, modern methods focus on asymmetric synthesis. Patents describe routes using chiral catalysts to set the stereochemistry early in the process.[11][12] For instance, a chiral catalyst can be used in the initial reaction between a benzaldehyde derivative and nitromethane to produce an optically active nitro-alcohol, which guides the stereochemistry of subsequent steps and avoids the need for resolution.[11][12]
Applications in Drug Development
The primary value of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its role as a high-purity, stereochemically defined intermediate.
Keystone Intermediate for Chloramphenicol
The most prominent application is in the final step of Chloramphenicol synthesis.[4] The amino group of the (1R,2R)-isomer is acylated using a dichloroacetylating agent, such as the methyl ester of dichloroacetic acid, to yield the final antibiotic.[9]
-
Reaction: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol + Methyl Dichloroacetate → Chloramphenicol
This reaction is a direct and efficient conversion, and its success is entirely dependent on the stereochemical purity of the starting amino alcohol.[3]
Broader Utility in Synthesis and Research
Beyond Chloramphenicol, this compound is a valuable chiral building block for creating other complex molecules.[5] Its versatile structure allows it to be used in the development of:
-
Novel Pharmaceuticals: It serves as a scaffold for creating new therapeutic agents, including antihypertensive and neurological drugs.[1][5]
-
Biochemical Probes: It is utilized in biochemical research to study enzyme interactions and protein binding, aiding in the elucidation of biological pathways.[1]
-
Chiral Ligands: The amino and hydroxyl groups can be modified to create chiral ligands for asymmetric catalysis.
Conclusion
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is more than a simple organic molecule; it is a testament to the importance of stereochemistry in pharmacology. Its well-defined three-dimensional structure, characterized by the specific threo configuration of its amino and hydroxyl groups, is the critical determinant of its utility. As the key precursor to Chloramphenicol, its synthesis and purification demand rigorous control to ensure the efficacy and safety of the final active pharmaceutical ingredient. Its continued use as a versatile chiral building block underscores its enduring importance for researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol AKSci W5208 [aksci.com]
- 8. 334800050 [thermofisher.com]
- 9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 10. p-Nitroacetophenone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 12. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
Synthesis of chloramphenicol from p-nitroacetophenone
An In-Depth Technical Guide to the Synthesis of Chloramphenicol from p-Nitroacetophenone
Abstract
Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae, remains a vital medication, particularly in treating life-threatening infections where other antibiotics are ineffective.[1][2][3] While fermentation was its original source, chemical synthesis quickly became the primary method for commercial production, offering scalability and cost-effectiveness.[2] This guide provides a comprehensive, in-depth technical overview of a classical and industrially relevant synthetic pathway to chloramphenicol, commencing from the readily available starting material, p-nitroacetophenone. We will dissect each reaction step, elucidating the underlying mechanisms, justifying the selection of reagents and conditions, and providing detailed experimental protocols tailored for researchers, chemists, and professionals in drug development.
Introduction: The Rationale for a Classic Synthesis
The chemical structure of chloramphenicol is unique for a natural product, featuring a p-nitrophenyl group and a dichloroacetyl moiety, both of which are rare in biology.[3] The molecule possesses two chiral centers, meaning four stereoisomers exist. However, only the D-(-)-threo isomer exhibits significant antibacterial activity. This stereochemical requirement is a central challenge in its synthesis.
The pathway beginning with p-nitroacetophenone is a convergent and logical approach that systematically builds the required functionality around the aromatic core. It addresses key synthetic challenges, including the introduction of two hydroxyl groups and an amine with specific stereochemistry, through a sequence of reliable and well-understood chemical transformations.
The Synthetic Blueprint: A Multi-Step Journey
The overall synthetic strategy involves a linear sequence of reactions to construct the key intermediate, the racemic threo-aminodiol, followed by a crucial resolution step to isolate the desired D-enantiomer before final acylation.
Figure 1: Overall workflow for the synthesis of Chloramphenicol from p-nitroacetophenone.
Step-by-Step Mechanistic and Protocol Deep Dive
Step 1: α-Bromination of p-Nitroacetophenone
The synthesis commences by activating the α-carbon of p-nitroacetophenone for subsequent nucleophilic substitution. This is achieved through bromination.
-
Mechanistic Rationale: Under acidic conditions (typically acetic acid), the ketone carbonyl is protonated, which facilitates enolization. The resulting enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product.[4][5] The strong electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic bromination, ensuring high selectivity for the α-position of the acetyl group.
Figure 2: Mechanism of acid-catalyzed α-bromination of a ketone.
-
Experimental Protocol:
-
Dissolve p-nitroacetophenone (1 equivalent) in glacial acetic acid.[6]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the mixture with stirring, maintaining the temperature between 20-25°C.[6]
-
The reaction is typically rapid, and the disappearance of the bromine color indicates completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold water to remove residual acid, and dry. The product, p-nitro-α-bromoacetophenone, is typically obtained in high yield (often >90%).[7]
-
Step 2: Amination via the Delepine Reaction
The α-bromo ketone is converted to the corresponding primary amine hydrochloride. The use of hexamethylenetetramine (hexamine) is a classic and efficient method for this transformation, known as the Delepine reaction.[8][9]
-
Mechanistic Rationale: Hexamethylenetetramine, a stable, non-hygroscopic solid, serves as an ammonia equivalent.[8][10] It first acts as a nucleophile, displacing the bromide to form a quaternary ammonium salt.[7] This salt is stable and easily isolated. Subsequent hydrolysis of this salt in acidic ethanol cleaves the complex cage structure, liberating the primary amine as its hydrochloride salt.[7] This method avoids issues with over-alkylation that can occur when using ammonia directly.
-
Experimental Protocol:
-
Suspend p-nitro-α-bromoacetophenone (1 equivalent) in a suitable solvent like chloroform or chlorobenzene.[7]
-
Add hexamine (1 equivalent) and stir the mixture. The quaternary salt will precipitate.[7]
-
Filter the salt and wash with the solvent.
-
For hydrolysis, suspend the dried salt in a mixture of ethanol and concentrated hydrochloric acid.[7]
-
Reflux the mixture for several hours. The salt will dissolve, and upon cooling, p-nitro-α-aminoacetophenone hydrochloride will crystallize.
-
Filter the product, wash with cold ethanol, and dry.
-
Step 3: Acetylation of the Amino Group
To prevent the amino group from interfering with the subsequent base-catalyzed hydroxymethylation step, it is protected as an acetamide.
-
Mechanistic Rationale: The primary amine is acylated using acetic anhydride. Sodium acetate or sodium bicarbonate is often added to neutralize the acetic acid byproduct, driving the reaction to completion.[7][11] This protection strategy is crucial as a free amine could react with formaldehyde or undergo self-condensation.
-
Experimental Protocol:
-
Suspend p-nitro-α-aminoacetophenone hydrochloride (1 equivalent) in water.
-
Add acetic anhydride (1.1 equivalents) and sodium acetate (or sodium bicarbonate) (2-3 equivalents).[7]
-
Stir the mixture vigorously. The product, p-nitro-α-acetamidoacetophenone, precipitates as a solid.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
Step 4: Hydroxymethylation
This aldol-type condensation with formaldehyde introduces the C-3 hydroxyl group, extending the carbon chain to form the propanoid backbone of chloramphenicol.
-
Mechanistic Rationale: In the presence of a base (e.g., sodium bicarbonate), a proton is abstracted from the carbon α to the ketone, forming an enolate. This enolate then attacks the electrophilic carbon of formaldehyde. A subsequent workup protonates the resulting alkoxide to yield the β-hydroxy ketone.
-
Experimental Protocol:
-
Suspend p-nitro-α-acetamidoacetophenone (1 equivalent) in a suitable solvent like ethanol.
-
Add an aqueous solution of formaldehyde (paraformaldehyde can also be used) and a catalytic amount of a base like sodium bicarbonate.[7][11]
-
Heat the mixture gently (e.g., 35-40°C) with stirring.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water to precipitate the product.
-
Filter, wash with water, and dry to yield α-acetamido-β-hydroxy-p-nitropropiophenone.
-
Step 5: Diastereoselective Reduction of the Ketone
This is one of the most critical steps in the synthesis, as it establishes the relative stereochemistry of the two chiral centers. The goal is to selectively form the threo diastereomer. The Meerwein-Ponndorf-Verley (MPV) reduction is the classic method of choice.[12][13]
-
Mechanistic Rationale: The MPV reduction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the ketone.[14][15][16] The reaction proceeds through a highly organized six-membered ring transition state.[14][16] The stereochemical outcome is directed by the existing chiral center at the α-position. The bulky acetamido and phenyl groups orient themselves to minimize steric hindrance in the transition state, leading to the preferential formation of the threo diastereomer. The MPV reduction is highly chemoselective, reducing the ketone without affecting the nitro group or the amide functionality.[15]
Figure 3: Simplified representation of the Meerwein-Ponndorf-Verley (MPV) reduction.
-
Experimental Protocol:
-
Dissolve α-acetamido-β-hydroxy-p-nitropropiophenone (1 equivalent) in anhydrous isopropanol.
-
Add aluminum isopropoxide (1 equivalent) and reflux the mixture.[11]
-
Acetone, a byproduct, can be slowly distilled off to drive the equilibrium towards the product.[14]
-
After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by adding dilute acid.
-
The product, D,L-threo-2-acetamido-1-(p-nitrophenyl)-1,3-propanediol, often precipitates and can be isolated by filtration.
-
Step 6: Hydrolysis of the Acetamide
The acetyl protecting group is now removed to yield the racemic aminodiol base, which is the direct precursor for resolution.
-
Mechanistic Rationale: The amide bond is cleaved by acid-catalyzed hydrolysis. Refluxing with an acid like hydrochloric acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water.
-
Experimental Protocol:
-
Suspend the acetamido-diol (1 equivalent) in dilute hydrochloric acid.[11]
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the free aminodiol base.
-
Filter the solid, wash with water, and dry. This product is the D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, often called the racemic chloramphenicol base.
-
Step 7: Chiral Resolution of the Racemic Base
This step separates the desired D-(-)-threo enantiomer from the unwanted L-(+)-threo enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.
-
Mechanistic Rationale: The racemic aminodiol base is reacted with an enantiomerically pure acid, such as D-camphor-10-sulfonic acid or D-tartaric acid.[11][17] This creates a pair of diastereomeric salts (D-base/D-acid and L-base/D-acid). Diastereomers have different physical properties, including solubility. By carefully choosing the solvent, one of the diastereomeric salts can be selectively crystallized.
-
Experimental Protocol:
-
Dissolve the racemic aminodiol base (1 equivalent) in a suitable hot solvent, such as methanol.
-
Add a solution of the resolving agent (e.g., D-camphor-10-sulfonic acid, 0.5 equivalents) in the same solvent.[11]
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Filter the crystals and check their optical rotation to confirm purity. Recrystallization may be necessary.
-
Treat the purified diastereomeric salt with a base (e.g., ammonia) to break the salt and precipitate the enantiomerically pure D-(-)-threo-aminodiol base.[17]
-
Filter, wash, and dry the final pure enantiomer.
-
Step 8: Dichloroacetylation
In the final step, the amino group of the resolved D-(-)-threo-aminodiol is acylated with a dichloroacetyl group to yield chloramphenicol.
-
Mechanistic Rationale: The primary amine of the aminodiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dichloroacetylating agent, such as methyl dichloroacetate.[11] The reaction is a straightforward nucleophilic acyl substitution. The dichloroacetyl group is crucial for the drug's antibacterial activity.[18]
-
Experimental Protocol:
-
Suspend the D-(-)-threo-aminodiol base (1 equivalent) in a solvent like methanol or ethyl acetate.
-
Add methyl dichloroacetate (1.1 equivalents).[19]
-
Reflux the mixture for 1-2 hours.[19]
-
Upon cooling, the product, chloramphenicol, will crystallize.
-
The crude product can be purified by recrystallization from water or an appropriate organic solvent to yield pure D-(-)-threo-chloramphenicol.
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | p-Nitroacetophenone | Br₂, Acetic Acid | p-Nitro-α-bromoacetophenone | >90%[7] |
| 2 | p-Nitro-α-bromoacetophenone | Hexamine, HCl, Ethanol | p-Nitro-α-aminoacetophenone HCl | High |
| 3 | p-Nitro-α-aminoacetophenone HCl | Acetic Anhydride, NaOAc | p-Nitro-α-acetamidoacetophenone | High |
| 4 | p-Nitro-α-acetamidoacetophenone | Formaldehyde, NaHCO₃ | α-Acetamido-β-hydroxy-p-nitropropiophenone | Good |
| 5 | α-Acetamido-β-hydroxy-p-nitropropiophenone | Al(OiPr)₃, Isopropanol | D,L-threo-2-Acetamido-diol | Good[7] |
| 6 | D,L-threo-2-Acetamido-diol | HCl | D,L-threo-Aminodiol Base | High |
| 7 | D,L-threo-Aminodiol Base | D-Camphor-10-sulfonic acid | D-(-)-threo-Aminodiol Base | ~40-45% (from racemate) |
| 8 | D-(-)-threo-Aminodiol Base | Methyl Dichloroacetate | Chloramphenicol | >90%[19] |
Conclusion
The synthesis of chloramphenicol from p-nitroacetophenone is a testament to classical organic synthesis, showcasing key transformations such as selective halogenation, amine protection, stereocontrolled reduction, and chiral resolution. Each step is designed to logically and efficiently build the complex architecture of the final molecule. Understanding the mechanistic underpinnings of each reaction not only allows for the successful execution of the synthesis but also provides a framework for troubleshooting and optimization. This guide serves as a foundational document for researchers and professionals engaged in the synthesis of this important antibiotic and related pharmaceutical compounds.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hexamine: Properties, Structure & Uses Explained Simply [vedantu.com]
- 9. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 10. BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide [pharmacyinfoline.com]
- 11. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 12. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2018086287A1 - Method for preparing chloramphenicol compound - Google Patents [patents.google.com]
Mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives
An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives
Authored by: A Senior Application Scientist
Foreword
The this compound scaffold is a cornerstone in medicinal chemistry, most notably forming the backbone of the broad-spectrum antibiotic, chloramphenicol.[1][2] This guide provides a comprehensive exploration of the mechanism of action of derivatives based on this core structure. We will delve into their interactions with biological targets, the rationale behind synthetic modifications, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.
The Core Moiety: A Foundation for Biological Activity
This compound is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of various bioactive molecules.[3][4] Its structure, featuring a p-nitrobenzene ring linked to a 2-amino-1,3-propanediol moiety, is crucial for its biological activity.[1] The D-threo isomer is the biologically active form in chloramphenicol.[1] This core structure is a key building block in the synthesis of not only antibiotics but also other potential therapeutic agents.[3][4]
Antimicrobial Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary and most well-elucidated mechanism of action for this compound derivatives, particularly chloramphenicol and its analogues, is the inhibition of bacterial protein synthesis.[1][5]
Targeting the Bacterial Ribosome
These compounds specifically target the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. The binding site is located at the peptidyl transferase center (PTC), a region within the large ribosomal subunit responsible for catalyzing the formation of peptide bonds between amino acids.[5]
Interference with Peptide Bond Formation
By binding to the PTC, these derivatives physically obstruct the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site of the ribosome.[5] This steric hindrance prevents the formation of a peptide bond with the growing polypeptide chain attached to the peptidyl-tRNA (p-tRNA) in the P-site, effectively halting protein elongation and leading to a bacteriostatic effect. In some specific cases, such as against common meningitis-causing bacteria like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis, a bactericidal effect has been observed.[1]
Below is a diagram illustrating the signaling pathway of protein synthesis inhibition.
Caption: Inhibition of bacterial protein synthesis by this compound derivatives.
Structure-Activity Relationship (SAR) and Development of Analogues
Extensive research has focused on synthesizing and evaluating derivatives of the core this compound structure to improve efficacy, overcome resistance, and reduce the toxicity associated with chloramphenicol.[1][6]
| Modification Site | Type of Modification | Effect on Activity | Reference |
| C3-Hydroxyl Group | Replacement with Fluorine | Enhanced activity against some chloramphenicol-resistant strains. | [7][8] |
| Amino Group | Acylation with Amino Acids | Increased binding affinity to the ribosome. | [5] |
| p-Nitrophenyl Group | Substitution | Altered spectrum of activity and potency. | [1] |
Note: The table above provides a generalized summary. The specific effects can vary depending on the exact nature of the modification and the bacterial species being tested.
Overcoming Bacterial Resistance
A significant driver for the development of new derivatives is the emergence of bacterial resistance to chloramphenicol. The most common mechanism of resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT), an enzyme often encoded on plasmids.[7] Some fluorinated analogues have shown the ability to inhibit chloramphenicol-resistant strains, including those where resistance is mediated by CAT.[7][8]
Potential as Anticancer Agents
Intriguingly, some chloramphenicol derivatives have been investigated for their potential as anticancer agents.[1] While this area of research is less developed than their antimicrobial applications, the rationale often stems from the similarities between mitochondrial and bacterial ribosomes. The hypothesis is that these compounds might selectively inhibit protein synthesis in mitochondria of cancer cells, leading to apoptosis. Further cellular studies are needed to explore this potential therapeutic application.[1]
Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo experiments.
Antimicrobial Susceptibility Testing
A fundamental step in evaluating new derivatives is to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable growth medium.
-
Serial Dilution of Test Compound: The derivative is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Ribosome Binding Assays
To confirm the mechanism of action, ribosome binding assays can be performed.
Protocol: In Vitro Ribosome Binding Assay
-
Isolation of Ribosomes: 70S ribosomes are isolated from the target bacteria.
-
Radiolabeling (optional): The derivative or a competitor ligand can be radiolabeled to facilitate detection.
-
Binding Reaction: The ribosomes are incubated with varying concentrations of the test compound.
-
Separation of Bound and Unbound Ligand: Techniques such as equilibrium dialysis, ultrafiltration, or gel filtration are used to separate ribosome-bound compound from the unbound compound.
-
Quantification: The amount of bound compound is quantified to determine the binding affinity (e.g., dissociation constant, Kd).
Below is a diagram illustrating a generalized experimental workflow for evaluating these derivatives.
Caption: A generalized workflow for the development and evaluation of this compound derivatives.
Conclusion
Derivatives of this compound represent a rich and historically significant class of compounds. Their primary mechanism of action as antimicrobials, the inhibition of bacterial protein synthesis, is well-established. Ongoing research into novel analogues continues to be a promising avenue for combating antibiotic resistance. Furthermore, the exploration of their potential anticancer activities opens up new therapeutic possibilities. A thorough understanding of their mechanism of action, structure-activity relationships, and appropriate experimental evaluation is crucial for the successful development of new drugs based on this versatile chemical scaffold.
References
- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piotr Kucybała Fotografia | The Development of Chloramphenicol Analogs: Improving Efficacy and Reducing Toxicity [piotrkucybala.pl]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol, warrants rigorous structural characterization to ensure the purity and efficacy of pharmaceutical manufacturing processes. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, also known as p-Nitrophenylserinol, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectral features is paramount for quality control and regulatory compliance in drug development.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound (C₉H₁₂N₂O₄, Molar Mass: 212.20 g/mol ) comprises a p-nitrophenyl group attached to a propanediol backbone with an amino substituent.[1] This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
| Spectroscopic Technique | Key Structural Features Identified |
| ¹H NMR | Aromatic protons of the p-nitrophenyl group, methine protons of the propanediol chain, and protons of the amino and hydroxyl groups. |
| ¹³C NMR | Aromatic carbons, carbons of the propanediol backbone, including those bearing hydroxyl and amino groups. |
| IR Spectroscopy | O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns confirming the molecular weight and structural fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Analysis
A standard protocol for obtaining high-resolution NMR spectra of the target compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: The p-substituted benzene ring will show a characteristic AA'BB' system, with two doublets in the downfield region (typically δ 7.5-8.2 ppm). The protons ortho to the electron-withdrawing nitro group will be more deshielded and appear at a higher chemical shift than the protons meta to the nitro group.
-
Methine Protons: The two methine protons on the propanediol backbone (CH-OH and CH-NH₂) will appear as multiplets in the range of δ 3.5-5.0 ppm. Their exact chemical shifts and coupling patterns will depend on the stereochemistry and the solvent used.
-
Methylene Protons: The protons of the CH₂OH group will likely appear as a multiplet, coupled to the adjacent methine proton.
-
Exchangeable Protons: The protons of the hydroxyl (-OH) and amino (-NH₂) groups will appear as broad signals, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. These signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom.
-
Aromatic Carbons: The six carbons of the p-nitrophenyl ring will give rise to four distinct signals. The carbon bearing the nitro group (C-NO₂) will be the most downfield, followed by the carbon attached to the propanediol chain. The other two pairs of equivalent aromatic carbons will appear at slightly different chemical shifts.
-
Aliphatic Carbons: The three carbons of the propanediol backbone will resonate in the aliphatic region of the spectrum (typically δ 50-80 ppm). The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the amino group (C-NH₂) will have distinct chemical shifts influenced by these heteroatoms. The CH₂OH carbon will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
For a solid sample like this compound, the following protocol is typically employed:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
IR Spectral Analysis
The IR spectrum of this compound will display several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3400-3250 (medium) | N-H stretch | Amino (-NH₂) |
| 3100-3000 (weak) | C-H stretch | Aromatic |
| 2950-2850 (weak) | C-H stretch | Aliphatic |
| ~1600, 1585, 1475 | C=C stretch | Aromatic Ring |
| ~1520 and ~1340 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |
| ~1100 | C-O stretch | Alcohol |
| ~850 | C-H out-of-plane bend | p-disubstituted benzene |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding. The strong absorptions corresponding to the nitro group are particularly diagnostic for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) MS
A typical procedure for obtaining the mass spectrum of this compound is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectral Analysis
The EI mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z corresponding to its molecular weight (212). However, due to the energetic nature of EI, the molecular ion may be of low abundance or absent. The fragmentation pattern will be highly informative:
-
Loss of H₂O: A peak at m/z 194, corresponding to the loss of a water molecule from the molecular ion.
-
Loss of CH₂OH: A peak at m/z 181, resulting from the cleavage of the hydroxymethyl group.
-
Cleavage of the C-C bond between the two chiral centers: This can lead to various fragment ions. For instance, cleavage to form the [C₇H₆NO₃]⁺ ion would result in a peak at m/z 152.
-
Fragments related to the p-nitrophenyl group: The presence of the p-nitrophenyl moiety will likely give rise to characteristic ions, such as the nitrophenonium ion at m/z 123.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the compound. This in-depth understanding of its spectroscopic properties is essential for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chloramphenicol and related pharmaceutical products.
References
An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic chloramphenicol.[1][2][3] The stereochemical configuration of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient (API).[2] Understanding its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating dosage forms. This guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties, qualitative solubility in various solvents, a detailed experimental protocol for quantitative solubility determination, and an exploration of the theoretical principles governing its dissolution.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O₄ | [1][4] |
| Molecular Weight | 212.20 g/mol | [1][4] |
| Appearance | White to yellow crystalline powder | [1][2] |
| Melting Point | 163-166 °C | [5] |
| pKa | Not explicitly found for the parent compound, but the related chloramphenicol has a pKa of 5.5 | [6] |
| Stereoisomers | Exists as different stereoisomers, with the (1R,2R)-(-)-threo isomer being a key intermediate for chloramphenicol. |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, several molecular features influence its solubility in different solvents:
-
Polarity: The molecule possesses several polar functional groups, including two hydroxyl (-OH) groups, an amino (-NH₂) group, and a nitro (-NO₂) group. These groups can participate in hydrogen bonding with polar solvents.
-
Hydrogen Bonding: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. This capability for extensive hydrogen bonding is a primary determinant of its solubility in protic solvents like water, methanol, and ethanol.
-
Aromatic Ring: The non-polar nitrophenyl ring contributes to some lipophilic character, which may allow for some solubility in less polar organic solvents.
-
Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice of this compound must be overcome by the energy of solvation (the interaction between the solute and solvent molecules) for dissolution to occur.
The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.
Caption: Intermolecular forces influencing solubility.
Qualitative Solubility Profile
| Solvent | Solubility Description | Reference(s) |
| Water | Very slightly soluble; "almost transparency in hot Water" | [1] |
| Methanol | Slightly soluble; Soluble | [1][4][7] |
| Ethanol | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][7] |
It is important to note that terms like "slightly soluble" and "soluble" are qualitative and the actual solubility can vary with temperature and the specific isomeric form of the compound.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Autosampler vials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Volumetric flasks and pipettes
2. HPLC Method Development
A stability-indicating HPLC method is crucial for accurate quantification. Based on existing literature for the analysis of chloramphenicol and its related compounds, a suitable method would be:
-
Mobile Phase: A mixture of a buffer (e.g., 0.012 M sodium pentanesulfonate), acetonitrile, and glacial acetic acid (e.g., in a ratio of 85:15:1, v/v).
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10-20 µL.
3. Experimental Workflow
Caption: Experimental workflow for solubility determination.
4. Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the standard solutions and the prepared samples by HPLC.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the solubility in the original solvent by accounting for the dilution factor.
5. Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the protocol should incorporate self-validating checks:
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that an excess was present throughout the experiment.
-
Multiple Time Points: As mentioned, sampling at multiple time points during the equilibration phase will confirm that equilibrium has been reached.
-
Triplicate Experiments: All experiments should be performed in at least triplicate to assess the precision of the results.
Solubility Prediction Models
In the absence of extensive experimental data, thermodynamic models can be employed to predict solubility. These models, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient), and NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient), use group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in the solvent, which can then be used to predict solubility.[8] While powerful, these models require specialized software and expertise and their accuracy can vary depending on the complexity of the molecule and the availability of model parameters.[8][9]
Conclusion
This compound is a vital pharmaceutical intermediate with a solubility profile dictated by its polar functional groups and aromatic nature. While quantitative solubility data in a wide range of solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed protocol for the shake-flask method coupled with HPLC analysis offers a reliable means for researchers and drug development professionals to generate the necessary data for process optimization and formulation development. A thorough understanding of the principles of solubility, combined with rigorous experimental technique, is essential for leveraging the full potential of this important molecule in pharmaceutical manufacturing.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL CAS#: 716-61-0 [m.chemicalbook.com]
- 5. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Chloramphenicol via Dichloroacetylation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Abstract
This application note provides a detailed protocol for the synthesis of the broad-spectrum antibiotic, Chloramphenicol, from its immediate precursor, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. The core of this synthesis is the dichloroacetylation of the primary amine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide that includes the chemical rationale, a step-by-step protocol, and critical process parameters.
Introduction
Chloramphenicol, first isolated in 1947 from Streptomyces venezuelae, is a potent bacteriostatic antibiotic.[1][2] Its relatively simple chemical structure and broad-spectrum activity against a variety of pathogens led to its early chemical synthesis in 1949.[2][3] Today, it is produced synthetically.[1] The biological activity of chloramphenicol is attributed to its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[4][5]
Of its four possible stereoisomers, only the D-threo isomer exhibits significant antibacterial activity.[6] This underscores the importance of stereochemistry in its synthesis. The final step in many synthetic routes to chloramphenicol involves the acylation of the amine group of a propanediol precursor with a dichloroacetyl moiety. This application note focuses on this critical transformation, starting with the optically active (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as chloramphenicol base.[7]
Chemical Rationale and Mechanism
The synthesis of chloramphenicol from this compound is a nucleophilic acyl substitution reaction. Specifically, it is an amidation reaction where the primary amine of the aminodiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dichloroacetylating agent.
Key Reagents:
-
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: The substrate containing the primary amine to be acylated. The specific stereochemistry is crucial for the biological activity of the final product.
-
Methyl Dichloroacetate: A common and effective dichloroacetylating agent. The ester provides a good leaving group (methoxy group) upon nucleophilic attack by the amine.
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the methyl dichloroacetate. This forms a tetrahedral intermediate which then collapses, expelling the methoxy group as a leaving group and forming the stable amide bond. The result is the desired product, chloramphenicol.
Experimental Protocol
This protocol outlines the synthesis of chloramphenicol from (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and methyl dichloroacetate.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 716-61-0 | 212.20 | 9 g |
| Methyl Dichloroacetate | 116-54-1 | 142.97 | 6 mL |
| Methanol | 67-56-1 | 32.04 | 20 mL |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked flask, combine 9 g of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, 20 mL of methanol, and 6 mL of methyl dichloroacetate.[4]
-
Reaction Conditions: Stir the mixture and heat it to reflux at a temperature of 60-65 °C for 1 hour.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC to confirm the consumption of the starting material and the formation of chloramphenicol.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-acetone mixture, to yield pure chloramphenicol.[8]
-
Process Visualization
The overall synthetic workflow can be visualized as a two-stage process: reaction and purification.
Caption: Experimental workflow for chloramphenicol synthesis.
The chemical transformation at the heart of this protocol is the dichloroacetylation of the aminodiol.
Caption: Dichloroacetylation of the aminodiol to yield chloramphenicol.
Discussion
The described method is a straightforward and efficient way to synthesize chloramphenicol from its immediate precursor. The choice of methyl dichloroacetate as the acylating agent is based on its commercial availability and reactivity. The reaction conditions, particularly the temperature and reaction time, are optimized to ensure complete conversion while minimizing the formation of byproducts.
It is important to note that while this method is effective, other dichloroacetylating agents can also be employed. For instance, Dichloromeldrum's acid has been reported as a practical and environmentally friendly alternative for the dichloroacetylation of primary amines, with the advantage of producing only acetone and carbon dioxide as byproducts, simplifying purification.
The industrial production of chloramphenicol has evolved over the years, with various synthetic routes being developed to improve efficiency and reduce costs. Many of these routes involve the resolution of racemic mixtures to obtain the desired D-threo isomer.[1] The use of an optically pure starting material, as described in this protocol, circumvents the need for a resolution step at this stage of the synthesis.
Safety Considerations
-
This compound: May be harmful if swallowed.[7]
-
Methyl Dichloroacetate: Is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol: Is flammable and toxic. All operations should be carried out in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of chloramphenicol via the dichloroacetylation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. By providing a clear rationale, a step-by-step procedure, and visual aids, this guide serves as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis. The presented methodology is a cornerstone of chloramphenicol production and offers a platform for further process optimization and development.
References
- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 2. Chloramphenicol | PDF [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Pharmaceutical Synthesis
Introduction: The Central Role of a Chiral Intermediate
In the landscape of pharmaceutical manufacturing, the synthesis of small-molecule drugs is a testament to the precision of organic chemistry. Among the myriad of intermediates, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol stands out for its critical role in the production of the broad-spectrum antibiotic, Chloramphenicol. First isolated from Streptomyces venezuelae and later synthesized chemically, Chloramphenicol's efficacy is intrinsically linked to its specific stereochemistry, a feature dictated by its precursors.[1] This guide provides an in-depth exploration of this compound, offering detailed protocols and the scientific rationale behind its application for researchers, scientists, and professionals in drug development. Beyond its primary application, this versatile chiral building block is also utilized in the synthesis of other bioactive molecules, making a thorough understanding of its properties and reactivity essential.[2]
Physicochemical Properties and Stereoisomerism
This compound is a crystalline solid. Its structure features two chiral centers, giving rise to four possible stereoisomers. The biological activity of Chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer, which underscores the paramount importance of stereochemical control during synthesis.[3] The inactive isomers can contribute to the side-effect profile of the drug without offering therapeutic benefit.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [4] |
| Molecular Weight | 212.20 g/mol | [4] |
| Appearance | White to yellowish crystalline powder | |
| Melting Point | 163-166 °C | |
| Solubility | Highly soluble in water | |
| Stereoisomers | D-threo, L-threo, D-erythro, L-erythro | [3] |
The Synthetic Pathway to Chloramphenicol: A Detailed Protocol
The most common synthetic route to Chloramphenicol begins with p-nitroacetophenone and proceeds through several key steps to generate this compound, which is then acylated to yield the final product.
Experimental Workflow Diagram
Caption: Synthetic workflow for Chloramphenicol from p-nitroacetophenone.
Step-by-Step Methodology
PART 1: Synthesis of α-Acetamido-β-hydroxy-4-nitropropiophenone
-
Bromination of p-Nitroacetophenone:
-
Protocol: Dissolve p-nitroacetophenone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. After the addition is complete, the mixture is stirred for a few hours. The product, α-bromo-p-nitroacetophenone, is then precipitated by pouring the reaction mixture into ice water, filtered, washed with water, and dried.
-
Scientific Rationale: The acetyl group is an activating group for electrophilic substitution on the adjacent carbon. The acidic medium of acetic acid facilitates the enolization of the ketone, which then attacks the bromine. This step is a classic example of α-halogenation of a ketone.
-
-
Amination of α-Bromo-p-nitroacetophenone:
-
Protocol: The α-bromo-p-nitroacetophenone is reacted with hexamethylenetetramine in a suitable solvent like chloroform. The resulting quaternary ammonium salt is then hydrolyzed with ethanolic hydrochloric acid to yield α-amino-p-nitroacetophenone hydrochloride.[5]
-
Scientific Rationale: This is a Delepine reaction. Hexamethylenetetramine serves as a convenient source of ammonia. The initial reaction is an SN2 displacement of the bromide by the nitrogen of hexamethylenetetramine. The subsequent acid hydrolysis cleaves the multiple C-N bonds of the hexamine cage to release the primary amine.
-
-
Acetylation of α-Amino-p-nitroacetophenone:
-
Protocol: The α-amino-p-nitroacetophenone hydrochloride is acetylated using acetic anhydride in the presence of a base such as sodium acetate or sodium bicarbonate.[5] This protects the amino group in the subsequent step.
-
Scientific Rationale: The amino group is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of acetic anhydride. The base is required to neutralize the hydrochloric acid from the previous step and the acetic acid generated during the reaction.
-
-
Hydroxymethylation:
-
Protocol: The α-acetamido-p-nitroacetophenone is reacted with formaldehyde (often in the form of paraformaldehyde) in the presence of a base like sodium carbonate.[5]
-
Scientific Rationale: This is an aldol-type condensation. The base abstracts a proton from the carbon alpha to the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the β-hydroxy ketone derivative.
-
PART 2: Stereoselective Reduction and Final Acylation
-
Meerwein-Ponndorf-Verley (MPV) Reduction:
-
Protocol: The α-acetamido-β-hydroxy-4-nitropropiophenone is reduced using aluminum isopropoxide in isopropanol.[5] The reaction mixture is heated to distill off the acetone formed, driving the equilibrium towards the products.
-
Scientific Rationale: The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols. It proceeds through a six-membered ring transition state involving the aluminum alkoxide and the carbonyl compound. A key advantage here is that it selectively reduces the ketone without affecting the nitro group. This reduction preferentially forms the threo diastereomer, which is crucial for the final drug's activity.
-
-
Acid Hydrolysis:
-
Protocol: The resulting D,L-threo-2-acetamido-1-(4-nitrophenyl)propane-1,3-diol is hydrolyzed with aqueous hydrochloric acid to remove the acetyl protecting group, yielding the racemic D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[5]
-
Scientific Rationale: The amide bond is cleaved under acidic conditions through nucleophilic acyl substitution, regenerating the primary amine.
-
-
Chiral Resolution:
-
Protocol: The racemic mixture of the amino diol is resolved using a chiral resolving agent, such as D-camphorsulfonic acid.[5] The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the optically pure D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.
-
Scientific Rationale: This is a classic method for separating enantiomers. The formation of diastereomers allows for separation based on physical properties.
-
-
Final Acylation:
-
Protocol: The optically pure D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol is acylated with methyl dichloroacetate to yield Chloramphenicol.[5]
-
Scientific Rationale: The primary amino group of the resolved intermediate acts as a nucleophile, attacking the carbonyl carbon of the methyl dichloroacetate in a nucleophilic acyl substitution reaction to form the final amide bond of Chloramphenicol.
-
The Importance of Stereochemistry in Biological Activity
The antibacterial action of Chloramphenicol stems from its ability to bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis.[3][6] High-resolution crystal structures have shown that the D-(-)-threo isomer has the precise three-dimensional conformation to fit into the peptidyl transferase center (PTC) of the ribosome.[7] Specifically, the dichloroacetyl moiety of Chloramphenicol is crucial for this binding. The other stereoisomers do not fit correctly into the binding pocket and are therefore biologically inactive.[3] This stereospecificity highlights the lock-and-key nature of drug-receptor interactions and validates the necessity for stringent stereochemical control during synthesis.
Logical Relationship of Stereochemistry and Activity
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chloroplast ribosomes: stereospecificity of inhibition by chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. Chloramphenicol | PDF [slideshare.net]
- 7. (PDF) Stereospecificity of Chloramphenicol Inhibition of [research.amanote.com]
Protocol for the acylation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Protocol for the Dichloroacetylation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Key Step in Chloramphenicol Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the N-acylation of this compound, a critical intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. The procedure details the dichloroacetylation of the primary amino group using methyl dichloroacetate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust analytical methods for process monitoring and product characterization. The protocol emphasizes safety, efficiency, and reproducibility, ensuring a high-yield synthesis of this vital active pharmaceutical ingredient (API).
Introduction
Chloramphenicol is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its synthesis has been a subject of extensive study, with a key transformation being the acylation of the amino group of the precursor, this compound (also known as chloramphenicol base).[3] The introduction of the dichloroacetyl group is crucial for the antibiotic's biological activity.[1] This document outlines a reliable and scalable protocol for this specific acylation step, providing not just a series of steps, but also the scientific rationale behind the chosen conditions.
The reaction involves the nucleophilic attack of the primary amine of the diol precursor on the electrophilic carbonyl carbon of methyl dichloroacetate. This aminolysis of an ester results in the formation of an amide bond, yielding N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide (Chloramphenicol).[1] Understanding the nuances of this reaction is paramount for achieving high purity and yield, which are critical in pharmaceutical manufacturing.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Caption: General scheme for the acylation of this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxy group as methanol and forming the stable amide product.[4][5]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₉H₁₂N₂O₄ | 212.20 | ≥98% | Sigma-Aldrich |
| Methyl Dichloroacetate | C₃H₄Cl₂O₂ | 142.97 | ≥98% | Fisher Scientific |
| Methanol (Anhydrous) | CH₄O | 32.04 | ≥99.8% | VWR |
| Activated Carbon | C | 12.01 | Decolorizing grade | Sigma-Aldrich |
| Distilled Water | H₂O | 18.02 | High purity | - |
| TLC Plates | - | - | Silica gel 60 F₂₅₄ | Merck |
| HPLC Grade Acetonitrile | C₂H₃N | 41.05 | ≥99.9% | Fisher Scientific |
| HPLC Grade Water | H₂O | 18.02 | - | Fisher Scientific |
| Sodium Pentanesulfonate | C₅H₁₁NaO₃S | 174.19 | HPLC grade | Sigma-Aldrich |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ≥99.7% | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum pump
-
Rotary evaporator
-
Melting point apparatus
-
TLC tank and UV lamp (254 nm)
-
HPLC system with UV detector
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Safety Precautions
-
Methyl dichloroacetate is a combustible liquid and causes skin and serious eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
This compound may cause eye, skin, and respiratory tract irritation.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Methanol is flammable and toxic. Handle with care and avoid ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[6][7][8][9]
Reaction Setup and Procedure
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 9 g of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 20 mL of methanol.
-
Stir the mixture to dissolve the solid.
-
Add 6 mL of methyl dichloroacetate to the flask.[10]
-
Heat the reaction mixture to 60-65 °C and maintain it at reflux with continuous stirring for 1 hour.[10]
Caption: Diagram of the reaction setup for the acylation.
Work-up and Purification
-
After 1 hour, monitor the reaction completion by TLC (see Section 5.1).
-
Once the starting material is consumed, add 0.5 g of activated carbon to the hot reaction mixture.
-
Maintain the reflux for an additional 30 minutes for decolorization.[10]
-
Filter the hot solution through a Büchner funnel to remove the activated carbon.
-
Transfer the hot filtrate to a beaker. While stirring, slowly add 80 mL of distilled water dropwise at a rate of approximately 1 mL per minute.
-
Continue adding water until a small amount of crystals precipitates, then pause briefly before adding the remaining water.
-
Cool the mixture to room temperature and allow it to stand for 30 minutes to complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water.
-
Dry the purified chloramphenicol in a vacuum oven at 105 °C to a constant weight. A yield of approximately 95% can be expected.[10]
Process Monitoring and Characterization
Thin-Layer Chromatography (TLC)
TLC is a convenient method to monitor the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: n-hexane:ethyl acetate (35:65, v/v)[11]
-
Visualization: UV light (254 nm)
The product, chloramphenicol, will have a different Rf value than the starting material, this compound. The reaction is considered complete when the spot corresponding to the starting amine disappears.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for quantitative analysis of the final product to determine its purity.
-
Column: C18 reversed-phase (e.g., 5 µm, 15 cm x 4.6 mm)[12]
-
Mobile Phase: A mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v/v)[12][13]
-
Flow Rate: 2.0 mL/min[12]
-
Detection: UV at 278 nm[12]
-
Retention Time: Chloramphenicol typically elutes at a retention time that is well-resolved from the starting material.[12]
Characterization of the Final Product
The identity and purity of the synthesized chloramphenicol should be confirmed by standard analytical techniques:
-
Melting Point: 149-153 °C[14]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule.
Discussion
The choice of methanol as a solvent is advantageous as it readily dissolves the starting aminodiol and is compatible with the reflux temperature. The use of methyl dichloroacetate as the acylating agent is efficient, and the methanol byproduct is easily removed during work-up. The purification procedure involving activated carbon treatment is effective in removing colored impurities, and the subsequent recrystallization from a water-methanol mixture yields a highly pure product. The dropwise addition of water to the hot methanol solution is a critical step to induce gradual crystallization, leading to well-formed crystals and high purity.
Conclusion
This application note provides a detailed and reliable protocol for the acylation of this compound to synthesize chloramphenicol. By following the outlined procedures for reaction, work-up, and purification, researchers can achieve a high yield of pure product. The inclusion of mechanistic insights and analytical methods provides a comprehensive guide for scientists in the field of pharmaceutical development and manufacturing.
References
- 1. ijsr.net [ijsr.net]
- 2. Synthesis of Chloramphenicol,uses and dose.pptx [slideshare.net]
- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 10. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]
- 11. Development and validation of a thin-layer chromatographic method for determination of chloramphenicol residues on pharmaceutical equipment surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iosrphr.org [iosrphr.org]
- 14. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Enzyme Assays: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in enzyme assays. This guide delves into the utility of this compound, not as a primary substrate, but as a crucial tool for investigating enzyme kinetics and inhibition, particularly for Chloramphenicol Acetyltransferase (CAT).
Introduction: Unveiling the Potential of a Chloramphenicol Analogue
This compound is a molecule of significant interest in biochemical and pharmaceutical research. Structurally, it represents the core backbone of the broad-spectrum antibiotic, chloramphenicol. It is also known as a principal degradation product of chloramphenicol, formed through the hydrolysis of the amide bond.[1][2] While its primary industrial application lies as a key intermediate in the synthesis of chloramphenicol and as a reference standard in pharmaceutical quality control, its structural similarity to chloramphenicol makes it an invaluable tool for studying the enzymes that interact with this antibiotic, most notably Chloramphenicol Acetyltransferase (CAT).[3]
CAT is a bacterial enzyme that confers resistance to chloramphenicol by catalyzing the acetyl-CoA dependent acetylation of the antibiotic, rendering it unable to bind to the bacterial ribosome.[4] Understanding the kinetics and inhibition of CAT is paramount for the development of new antimicrobial strategies to combat resistance. This guide will provide detailed protocols on how to leverage this compound as a competitive inhibitor in CAT assays to elucidate the enzyme's mechanism of action and to screen for novel inhibitory compounds.
Core Principles: Exploiting Structural Mimicry for Mechanistic Insights
The scientific rationale behind using this compound in CAT assays is rooted in the principle of competitive inhibition. Due to its structural resemblance to the native substrate, chloramphenicol, this compound is hypothesized to bind to the active site of the CAT enzyme, thereby competing with chloramphenicol and impeding its acetylation. By quantifying this inhibition, researchers can gain valuable insights into the structure-activity relationships of the enzyme's active site and the binding requirements for its substrates and inhibitors.
This guide will focus on a continuous spectrophotometric assay, a widely used and reliable method for monitoring CAT activity.[5] This assay indirectly measures the acetylation of chloramphenicol by detecting the free coenzyme A (CoA-SH) produced in the reaction, which then reacts with a chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be monitored at 412 nm.
Experimental Protocols
PART 1: Characterization of this compound as a Competitive Inhibitor of Chloramphenicol Acetyltransferase (CAT)
This protocol outlines the steps to determine the inhibitory potential of this compound on CAT activity and to characterize its mode of inhibition.
Materials and Reagents:
-
This compound (pharmaceutical grade)
-
Chloramphenicol Acetyltransferase (CAT) from a commercial source
-
Chloramphenicol
-
Acetyl Coenzyme A (Acetyl-CoA)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Bovine Serum Albumin (BSA)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Purified water
Workflow for the CAT Inhibition Assay:
Caption: Workflow for the in vitro CAT inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Tris-HCl Buffer (100 mM, pH 7.8): Prepare a stock solution and adjust the pH accurately.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the Tris-HCl buffer. Store protected from light.
-
Acetyl-CoA Stock Solution (10 mM): Dissolve Acetyl-CoA in purified water. Prepare fresh daily.
-
Chloramphenicol Stock Solution (10 mM): Dissolve chloramphenicol in a minimal amount of ethanol and then dilute with purified water.
-
This compound Stock Solution (10 mM): Dissolve the compound in purified water. Gentle warming may be required.
-
CAT Enzyme Working Solution: Dilute the CAT enzyme stock in cold Tris-HCl buffer containing 0.1% BSA to the desired concentration. Keep on ice.
-
-
Assay Setup (96-well plate):
-
Prepare a series of dilutions of the inhibitor, this compound, in Tris-HCl buffer.
-
Prepare a series of dilutions of the substrate, chloramphenicol, in Tris-HCl buffer.
-
In each well of a 96-well plate, add the following in order:
-
Tris-HCl buffer to bring the final volume to 200 µL.
-
20 µL of DTNB solution (final concentration 1 mM).
-
10 µL of Acetyl-CoA solution (final concentration 0.5 mM).
-
A specific volume of chloramphenicol dilution.
-
A specific volume of this compound dilution.
-
-
Include control wells:
-
No inhibitor control: Replace the inhibitor solution with buffer.
-
No enzyme control (blank): Replace the enzyme solution with buffer to measure the background reaction.
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the CAT enzyme working solution to each well (except the blank).
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate (chloramphenicol) concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
To determine the mode of inhibition and the inhibition constant (Ki), create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be calculated from the following equation for competitive inhibition:
-
Km_app = Km (1 + [I]/Ki)
-
where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
-
Expected Results and Interpretation:
If this compound acts as a competitive inhibitor, you should observe an increase in the apparent Km of chloramphenicol with increasing concentrations of the inhibitor, while the Vmax remains unchanged. The calculated Ki value will provide a quantitative measure of the inhibitor's potency.
| Parameter | No Inhibitor | With Competitive Inhibitor |
| Vmax | Unchanged | Unchanged |
| Km | Normal | Increased |
| Lineweaver-Burk Plot | Single line | Lines intersect on the y-axis |
PART 2: Advanced Techniques for Characterizing Enzyme-Ligand Interactions
For a more in-depth understanding of the binding thermodynamics and kinetics of this compound to CAT, more advanced biophysical techniques can be employed.
1. Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8][9][10]
Workflow for ITC Analysis:
Caption: Workflow for Isothermal Titration Calorimetry analysis.
2. Surface Plasmon Resonance (SPR):
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[11][12][13] This method can provide kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can provide detailed atomic-level information about the binding interaction.[14][15][16][17] Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the enzyme.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. For the enzyme inhibition assay, a table summarizing the kinetic parameters is essential for easy comparison.
Table 1: Kinetic Parameters of CAT in the Presence of this compound
| Inhibitor Concentration (µM) | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) |
| 0 | [Value] | [Value] | N/A |
| 10 | [Value] | [Value] | [Value] |
| 50 | [Value] | [Value] | [Value] |
| 100 | [Value] | [Value] | [Value] |
Conclusion and Future Directions
This guide has detailed the application of this compound as a valuable tool for studying the kinetics and inhibition of Chloramphenicol Acetyltransferase. The provided protocols for competitive inhibition assays offer a robust starting point for researchers. Furthermore, the introduction to advanced biophysical techniques such as ITC, SPR, and NMR opens avenues for a more comprehensive characterization of the molecular interactions between this compound and the enzyme.
Future research could explore the use of this compound as a scaffold for the design of novel CAT inhibitors, potentially leading to new strategies to overcome chloramphenicol resistance. The methodologies described herein provide a solid foundation for such endeavors, empowering scientists to further unravel the complexities of enzyme function and to accelerate the drug discovery process.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Split-Chloramphenicol Acetyl Transferase Assay to Study Protein-Protein Interactions and Ubiquitylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Analysis of the binding of 1,3-diacetylchloramphenicol to chloramphenicol acetyltransferase by isotope-edited 1H NMR and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
Application Note: Chromatographic Analysis of Chloramphenicol Impurity A using 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Reference Standard
Abstract
This comprehensive guide details the application of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a reference standard for the chromatographic analysis of Chloramphenicol and its related substances. Primarily known as Chloramphenicol Impurity A, this compound is a critical marker in the quality control of Chloramphenicol drug substance and finished pharmaceutical products. This document provides scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC), explaining the rationale behind methodological choices to ensure robust, accurate, and reproducible results in a research or quality control setting.
Introduction: The Significance of Impurity Profiling
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic first isolated from Streptomyces venezuelae.[1] While it was the first antibiotic to be synthetically mass-produced, its manufacturing process and subsequent degradation can lead to the formation of impurities.[2] One of the most significant process-related impurities and degradation products is This compound , designated as Impurity A in major pharmacopoeias like the British Pharmacopoeia (BP) and European Pharmacopoeia (EP).[3][4]
Controlling impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[5] Therefore, the accurate identification and quantification of Impurity A are paramount. This necessitates the use of a well-characterized primary reference standard. This compound serves this exact purpose, acting as a benchmark for method validation, system suitability checks, and the precise quantification of this impurity in test samples.[6]
Chemical Structure Overview:
Caption: Chemical relationship between Chloramphenicol and Impurity A.
Properties of the Reference Standard
A thorough understanding of the reference standard's physicochemical properties is fundamental to its correct handling and use.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| Synonyms | Chloramphenicol EP Impurity A, p-Nitrophenylaminopropanediol | [3][7] |
| CAS Number | 2964-48-9 (for the 1S,2S-isomer) | [8] |
| Molecular Formula | C₉H₁₂N₂O₄ | [7] |
| Molecular Weight | 212.20 g/mol | [7] |
| Appearance | White or almost white crystalline powder | [9] |
| Melting Point | 163-166 °C | [8] |
| Solubility | Soluble in Methanol and DMSO | [8] |
| Storage | 2-8°C, protected from light, in an inert atmosphere | [4][8] |
Expert Insight: The diol structure makes the compound significantly more polar than the parent drug, Chloramphenicol. This difference in polarity is the primary principle exploited for their chromatographic separation in reversed-phase HPLC.
Application Protocol: Reversed-Phase HPLC
This section provides a detailed, validated method for the simultaneous determination of Chloramphenicol and the quantification of Impurity A. This stability-indicating method is designed to resolve the impurity from the main API peak and other potential degradants.[1][10]
Required Materials and Equipment
-
Reference Standards: this compound (Impurity A) RS, Chloramphenicol RS.
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Glacial Acetic Acid, Sodium Pentanesulfonate, Methanol (HPLC grade), Reagent Grade Water.
-
Glassware: Volumetric flasks (Class A), pipettes, autosampler vials.
Preparation of Solutions
Causality Note: The mobile phase composition is critical. Sodium pentanesulfonate is an ion-pairing agent that improves the retention and peak shape of the polar amine group in Impurity A on a C18 column. Acetic acid controls the pH to ensure consistent ionization, while acetonitrile acts as the organic modifier to control elution strength.
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.012 M Sodium Pentanesulfonate solution, Acetonitrile, and Glacial Acetic Acid in the ratio of 85:15:1 (v/v/v).[1][10]
-
Diluent: The mobile phase is recommended as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.
-
Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[10] This yields a concentration of approximately 0.1 mg/mL.
-
Working Standard Solution (Impurity A): Dilute the Standard Stock Solution with the mobile phase to a final concentration suitable for the intended analytical range (e.g., 0.001 mg/mL, which corresponds to 1% of a 0.1 mg/mL API solution).
-
System Suitability Solution: Prepare a solution containing both Chloramphenicol (e.g., 0.1 mg/mL) and Impurity A (e.g., 0.001 mg/mL) in the mobile phase to verify resolution and performance.
-
Sample Solution: Prepare the test sample (e.g., eye drops, ointment extract) in the mobile phase to a nominal concentration of 0.1 mg/mL of Chloramphenicol.[10]
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Sodium Pentanesulfonate (0.012 M) : Acetonitrile : Acetic Acid (85:15:1 v/v/v)[1][10] |
| Flow Rate | 2.0 mL/min[1][10] |
| Injection Volume | 10 µL[1][10] |
| Column Temperature | Ambient or 30 °C for improved reproducibility |
| Detection Wavelength | 278 nm[1][10] |
Rationale for Detection Wavelength: Both Chloramphenicol and Impurity A contain the 4-nitrophenyl chromophore, which exhibits strong UV absorbance around 278 nm. This wavelength provides excellent sensitivity for both the API and the impurity.[1]
Experimental Workflow
Caption: High-level workflow for chromatographic analysis.
System Validation and Quality Control
A protocol is only trustworthy if it is self-validating. The following parameters must be assessed to ensure the method's performance.
System Suitability
Before sample analysis, the chromatographic system must meet predefined criteria. This is a non-negotiable step to ensure the validity of the results.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between Chloramphenicol and Impurity A > 2.0 | Ensures baseline separation for accurate integration.[1] |
| Tailing Factor (T) | T ≤ 2.0 for both peaks | Symmetrical peaks are essential for accurate and reproducible quantification. |
| Theoretical Plates (N) | N > 2000 for both peaks | Indicates column efficiency and good performance.[1][10] |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections of the standard | Demonstrates the precision and reproducibility of the system and injection process.[1][10] |
Quantification
The concentration of Impurity A in the sample can be calculated using the response factor from the external standard.
Formula:
Impurity (%) = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample: Peak area of Impurity A in the sample chromatogram.
-
Area_Standard: Average peak area of Impurity A from the standard injections.
-
Conc_Standard: Concentration of the Impurity A working standard solution.
-
Conc_Sample: Nominal concentration of the Chloramphenicol sample solution.
Conclusion
The use of this compound as a certified reference standard is indispensable for the reliable quality control of Chloramphenicol. The HPLC method detailed in this note provides a robust, specific, and stability-indicating protocol for its quantification. By understanding the chemical principles behind the separation and adhering to strict system suitability criteria, researchers and drug development professionals can ensure their analytical results are accurate, reproducible, and compliant with global regulatory standards.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloramphenicol EP Impurity A | LGC Standards [lgcstandards.com]
- 4. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Proposed Synthetic Route for Antihypertensive Agents from 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Reimagining a Classic Intermediate for Modern Therapeutics
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a well-established intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2] Its chiral diol and amino functionalities, coupled with a reactive nitroaromatic ring, present a unique chemical scaffold. While its traditional application is in the realm of anti-infectives, this document explores a hypothetical, yet chemically plausible, synthetic pathway to repurpose this versatile building block for the synthesis of antihypertensive agents, specifically targeting the β-adrenergic blocker (beta-blocker) class of drugs.
Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension.[3] They typically feature an aryloxypropanolamine core structure. This guide proposes a multi-step synthetic strategy to transform this compound into a key intermediate suitable for the synthesis of various beta-blockers. It is crucial to note that the following protocols describe a proposed theoretical pathway and are intended to serve as a foundation for further research and development, rather than a recitation of established, published methods.
Proposed Synthetic Strategy: A Multi-Stage Transformation
The overarching goal of this proposed synthesis is to convert the starting material into a versatile phenolic intermediate, which can then be elaborated into the target antihypertensive agents. The key transformations in this proposed route include the protection of reactive functional groups, reduction of the nitro group, conversion of the resulting aniline to a phenol, and modification of the propanediol side chain to form an epoxide, a key synthon in beta-blocker synthesis.
PART 1: Synthesis of a Protected Phenolic Intermediate
The initial phase of the proposed synthesis focuses on the preparation of a stable, protected phenolic intermediate from this compound. This involves a sequence of protection, reduction, diazotization/hydroxylation, and side-chain modification.
Step 1: Protection of the Amino and Diol Groups
To prevent unwanted side reactions in subsequent steps, the amino and diol functionalities of the starting material must be protected. A common and effective strategy is the formation of a cyclic acetal to protect the diol and acylation of the amino group.
Protocol 1: Protection of this compound
-
Diol Protection:
-
Suspend this compound in a suitable solvent such as acetone or 2,2-dimethoxypropane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure to obtain the crude protected diol.
-
-
Amino Group Protection:
-
Dissolve the crude protected diol in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine.
-
Cool the mixture in an ice bath and slowly add an acylating agent (e.g., acetic anhydride or benzoyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fully protected starting material.
-
Step 2: Reduction of the Nitro Group
With the reactive groups protected, the nitro group can be selectively reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of the Protected Nitro Compound
-
Dissolve the protected nitro compound in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.
Step 3: Conversion of the Aniline to a Phenol via Diazotization
The newly formed aromatic amine can be converted to a hydroxyl group through a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.
Protocol 3: Diazotization and Hydroxylation
-
Dissolve the aniline derivative in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
In a separate flask, heat an aqueous solution of a copper salt (e.g., copper(I) oxide in the corresponding acid) to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the phenolic product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Side-Chain Modification to an Epoxide
The protected diol side chain needs to be converted into an epoxide, a key electrophile for reaction with an amine in the final steps of beta-blocker synthesis.
Protocol 4: Epoxide Formation
-
Deprotection of the Diol:
-
Dissolve the protected phenol in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Stir at room temperature until TLC analysis shows complete removal of the protecting group.
-
Neutralize the acid and remove the solvent under reduced pressure.
-
-
Selective Tosylation of the Primary Hydroxyl Group:
-
Dissolve the resulting diol in a suitable solvent like pyridine or DCM with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and slowly add one equivalent of p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at low temperature, monitoring by TLC to ensure selective tosylation of the less sterically hindered primary hydroxyl group.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
-
Intramolecular Cyclization to Form the Epoxide:
-
Dissolve the purified tosylate in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Add a strong base, such as sodium methoxide or potassium tert-butoxide, at room temperature.
-
Stir until TLC indicates the formation of the epoxide.
-
Quench the reaction with water and extract the epoxide with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude epoxide, which can be purified by chromatography.
-
PART 2: Synthesis of a Hypothetical Antihypertensive Agent
With the key phenolic epoxide intermediate in hand, the final steps involve the coupling with a suitable amine to form the characteristic aryloxypropanolamine structure of a beta-blocker. For the purpose of this guide, we will propose the synthesis of a generic N-isopropyl derivative, analogous to many common beta-blockers.
Step 5: Epoxide Ring-Opening with Isopropylamine
The final key step is the nucleophilic attack of an amine on the epoxide ring.
Protocol 5: Synthesis of the N-isopropyl Aryloxypropanolamine
-
Dissolve the phenolic epoxide in a suitable solvent, such as methanol or isopropanol.
-
Add an excess of isopropylamine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess solvent and isopropylamine under reduced pressure.
-
The resulting crude product is the N-acylated beta-blocker analog.
Step 6: Deprotection of the Amino Group
The final step is the removal of the protecting group from the amino function on the side chain to yield the final product.
Protocol 6: Final Deprotection
-
Dissolve the N-acylated beta-blocker analog in a suitable solvent system for the specific protecting group used (e.g., acidic or basic hydrolysis for an amide).
-
Stir the reaction under appropriate conditions (e.g., heating) until deprotection is complete as monitored by TLC.
-
Neutralize the reaction mixture and extract the final product with a suitable organic solvent.
-
Purify the final compound by recrystallization or column chromatography to obtain the target antihypertensive agent.
Data Presentation
Table 1: Proposed Intermediates in the Synthesis of a Beta-Blocker from this compound
| Compound Number | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Expected) |
| I | O=C(C)N--INVALID-LINK--O--INVALID-LINK--[O-])cc2">C@@HCO1 | N-((4R,5R)-2,2-dimethyl-5-(4-nitrophenyl)-1,3-dioxan-4-yl)acetamide | C₁₅H₂₀N₂O₅ | 308.33 | ¹H NMR: Signals for acetamide, isopropylidene, and nitrophenyl groups. |
| II | O=C(C)N--INVALID-LINK--O--INVALID-LINK--CO1 | N-((4R,5R)-5-(4-aminophenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamide | C₁₅H₂₂N₂O₃ | 278.35 | ¹H NMR: Appearance of signals for aromatic amine protons, disappearance of nitro group in IR. |
| III | O=C(C)N--INVALID-LINK--O--INVALID-LINK--CO1 | N-((4R,5R)-5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamide | C₁₅H₂₁NO₄ | 279.33 | ¹H NMR: Appearance of a broad singlet for the phenolic hydroxyl group. |
| IV | O=C(C)N[C@H]1--INVALID-LINK--O1 | N-((2R,3R)-3-(4-hydroxyphenyl)oxiran-2-yl)acetamide | C₁₁H₁₃NO₃ | 207.23 | ¹H NMR: Characteristic signals for epoxide protons. |
| V | O=C(C)N--INVALID-LINK----INVALID-LINK--O | N-((1R,2R)-1-(4-(oxiran-2-ylmethoxy)phenyl)-1,3-dihydroxypropan-2-yl)acetamide | C₁₄H₁₉NO₅ | 281.30 | ¹H NMR: Signals for the glycidyl ether moiety. |
| VI | O=C(C)N--INVALID-LINK----INVALID-LINK--CN(C(C)C)C)cc1">C@@HO | N-((1R,2R)-1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)-1,3-dihydroxypropan-2-yl)acetamide | C₁₇H₂₈N₂O₅ | 340.41 | ¹H NMR: Signals corresponding to the isopropyl group and the propanolamine chain. |
| VII | N--INVALID-LINK----INVALID-LINK--CN(C(C)C)C)cc1">C@@HO | 2-amino-1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propane-1,3-diol | C₁₅H₂₆N₂O₄ | 298.38 | ¹H NMR: Disappearance of the acetamide signal. |
Visualizations
Proposed Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Welcome to the technical support guide for the synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This crucial intermediate, a precursor to the broad-spectrum antibiotic Chloramphenicol, is synthesized through a multi-step process that demands precision.[1][2] Impurities generated during synthesis can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth troubleshooting advice and validated protocols to help you identify, mitigate, and eliminate common side products.
Synthesis Overview: The Modified Erlenmeyer-Plöchl Route
The most common and industrially scalable synthesis begins with the condensation of p-nitrobenzaldehyde and N-acetylglycine, followed by reduction and hydrolysis. This pathway, a variation of the Erlenmeyer-Plöchl synthesis, is efficient but sensitive to reaction conditions, which can lead to several predictable side products.[3][4][5]
Below is a diagram illustrating the primary synthesis pathway and the critical junctures where side products can emerge.
Caption: Main synthetic route and points of side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and a clear path to resolution.
FAQ 1: My initial condensation yield is low, and the product is a reddish, gummy solid instead of a yellow crystal. What's happening?
Answer: This is a classic sign of overheating during the azlactone formation. The Erlenmeyer-Plöchl reaction is exothermic.[6] Excessive temperatures (typically above 110-120°C) can cause polymerization and degradation of the azlactone intermediate, leading to a discolored, impure product with a poor yield.[6]
Troubleshooting Steps:
-
Temperature Control: Carefully monitor the internal reaction temperature. Use a well-controlled heating mantle or oil bath.
-
Reagent Addition: Add reagents, particularly acetic anhydride, portion-wise to manage the exotherm.
-
Purity of Reagents: Ensure you are using freshly fused sodium acetate and high-grade acetic anhydride, as moisture can interfere with the reaction.
FAQ 2: I'm seeing a significant amount of p-nitrobenzoic acid and p-nitrobenzyl alcohol in my crude product after the first step. Why?
Answer: You are observing byproducts of the Cannizzaro reaction. This disproportionation reaction occurs when an aldehyde lacking alpha-hydrogens (like p-nitrobenzaldehyde) is subjected to a strong base. If your sodium acetate is contaminated with sodium hydroxide or if the pH becomes too high, the aldehyde will be simultaneously oxidized to a carboxylic acid and reduced to an alcohol.
Troubleshooting Flow:
Caption: Troubleshooting workflow for Cannizzaro side products.
FAQ 3: My final product shows four stereoisomers instead of the desired two (D-threo). How do I improve stereoselectivity?
Answer: The desired D-threo isomer is the biologically active precursor for Chloramphenicol.[7] The formation of other stereoisomers (erythro) typically arises from non-stereoselective reduction of the α-acetamido-p-nitrocinnamic acid intermediate. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry.
Troubleshooting & Optimization:
-
Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, its stereoselectivity can be variable. Catalytic hydrogenation (e.g., with a chiral catalyst) can offer better control but risks reducing the nitro group.
-
Resolution Step: Industrial syntheses often include a resolution step to separate the stereoisomers. This is typically done by forming diastereomeric salts with a chiral acid, such as d-tartaric acid, allowing for separation by fractional crystallization.[8]
FAQ 4: My NMR spectrum shows residual N-acetyl peaks after the final hydrolysis step. How can I ensure complete deprotection?
Answer: Incomplete hydrolysis of the N-acetyl protecting group on the aminodiol is a common issue. This results in N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide as a major impurity. The stability of the amide bond requires sufficiently harsh conditions to be cleaved.
Troubleshooting Steps:
-
Reaction Time & Temperature: Increase the reflux time or temperature during the acid or base-catalyzed hydrolysis step. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Concentration of Hydrolyzing Agent: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis.
-
Post-Reaction Workup: Ensure the pH is properly adjusted during workup to precipitate the desired amino-diol product and leave any unhydrolyzed material in the aqueous layer.
Analytical Protocols & Data
Accurate identification of side products is the first step to eliminating them.
Protocol 1: Thin Layer Chromatography (TLC) for In-Process Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl Acetate : Hexane (7:3 v/v)
-
Visualization: UV lamp (254 nm)
-
Procedure:
-
Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate and visualize under a UV lamp.[9]
-
Table 1: Typical Rf Values and Observations
| Compound | Expected Rf | UV Appearance | Notes |
| p-Nitrobenzaldehyde | ~0.85 | Dark Spot | Starting material, should be consumed. |
| Azlactone Intermediate | ~0.70 | Dark Spot | Key intermediate. |
| Target Aminodiol | ~0.20 | Dark Spot | Polar product, moves slowly. |
| N-Acetyl Impurity | ~0.45 | Dark Spot | Less polar than the final product. |
Protocol 2: HPLC Method for Final Product Purity Analysis
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
This method will effectively separate the main product from diastereomers and other structurally similar impurities.
Key Side Product Summary
Table 2: Common Side Products and Their Origin
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| Erythro Diastereomer | Stereoisomer of the target | Non-stereoselective reduction of the cinnamic acid intermediate. | Use of stereoselective reducing agents or perform a classical resolution with a chiral acid.[8] |
| N-Acetyl-aminodiol | Target structure with -NHCOCH₃ instead of -NH₂ | Incomplete hydrolysis of the amide protecting group. | Increase hydrolysis time, temperature, or reagent concentration. Monitor via TLC. |
| p-Aminobenzaldehyde | -NO₂ group reduced to -NH₂ on the aldehyde | Over-reduction of the starting material's nitro group. | Use a milder reducing agent (e.g., NaBH₄) that selectively reduces aldehydes/ketones over nitro groups.[10] |
| p-Nitrobenzoic Acid | Aldehyde oxidized to -COOH | Cannizzaro reaction of p-nitrobenzaldehyde under strongly basic conditions. | Ensure neutral or slightly acidic pH; use high-purity reagents free from strong bases. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 5. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB705711A - Process for splitting dl-threo-1-p-nitrophenyl-2-amino-1,3-propanediol into its optical isomers - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Welcome to the technical support center dedicated to the synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the production of the broad-spectrum antibiotic, chloramphenicol.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring scientific integrity and empowering you to improve your reaction yields and product purity.
Introduction: The Critical Role of a Key Intermediate
This compound is a vital precursor in the synthesis of chloramphenicol. The precise stereochemistry and high purity of this intermediate are paramount as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The synthesis primarily involves a Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between an aldehyde (p-nitrobenzaldehyde) and a nitroalkane (like 2-nitroethanol).[3][4] However, this reaction is not without its challenges, including low yields, side reactions, and difficulties in controlling stereoselectivity. This guide will provide the expertise to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound, providing explanations grounded in reaction mechanisms and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q1: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, primarily related to the equilibrium nature of the Henry reaction and the occurrence of side reactions.[3] Here’s a systematic approach to troubleshooting:
1. Reversibility of the Henry Reaction: The Henry reaction is reversible, which can lead to an equilibrium mixture of reactants and products, thus limiting the final yield.[3]
-
Expert Insight: To drive the reaction forward, it's crucial to optimize the reaction conditions to favor product formation. This can involve adjusting the temperature, reaction time, and catalyst concentration.
2. Inappropriate Catalyst or Base Concentration: The choice and concentration of the base catalyst are critical. The base deprotonates the nitroalkane to form a nitronate anion, the key nucleophile in the reaction.[3]
-
Causality: Too weak a base will result in a low concentration of the nitronate anion, leading to a slow reaction rate. Conversely, a base that is too strong or used in high concentrations can promote side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) and elimination of water from the product to form a nitroalkene.[4][5]
-
Solution: A screening of bases is recommended. Mild organic bases like triethylamine, or inorganic bases like sodium carbonate, are often good starting points. The optimal concentration should be determined empirically, starting with catalytic amounts.
3. Sub-optimal Reaction Temperature: Temperature plays a dual role in this reaction.
-
Causality: Higher temperatures can increase the reaction rate but may also favor the reverse reaction and promote the formation of byproducts, particularly the dehydrated nitroalkene. Lower temperatures generally favor the formation of the desired β-nitro alcohol but can lead to very long reaction times.
-
Solution: The reaction should be carefully monitored and the temperature optimized. Starting at a lower temperature (e.g., room temperature) and gradually increasing it if the reaction is too slow is a prudent approach.
4. Presence of Side Reactions: Several side reactions can compete with the desired Henry reaction, consuming starting materials and reducing the yield.
-
Cannizzaro Reaction: If p-nitrobenzaldehyde has no α-protons, it can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde are converted to an alcohol and a carboxylic acid.
-
Aldol Condensation: Self-condensation of the aldehyde or ketone can occur if they possess α-protons.
-
Polymerization: The nitroalkene byproduct can polymerize under basic conditions.
Experimental Protocol: Optimizing Reaction Conditions
-
Catalyst Screening: Set up a series of small-scale reactions using different bases (e.g., triethylamine, DBU, sodium carbonate, potassium carbonate) at a fixed concentration (e.g., 0.1 equivalents).
-
Temperature Optimization: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) with the best-performing catalyst from the initial screen.
-
Time Course Study: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time that maximizes product formation and minimizes byproduct formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine | DBU | Na2CO3 |
| Temperature | Room Temp. | Room Temp. | Room Temp. |
| Yield (%) | Varies | Varies | Varies |
A representative table for organizing optimization experiments.
Problem 2: Poor Diastereoselectivity
Q2: My product is a mixture of diastereomers (syn and anti). How can I improve the diastereoselectivity of the reaction to favor the desired threo isomer?
A2: Controlling the diastereoselectivity in the Henry reaction is a significant challenge due to the reversibility of the reaction and the potential for epimerization at the carbon bearing the nitro group.[3] The desired threo isomer is crucial for the synthesis of active chloramphenicol.
1. Catalyst and Ligand Selection: The use of chiral catalysts or ligands can significantly influence the stereochemical outcome of the reaction.
-
Expert Insight: Copper(II) complexes with chiral ligands have been shown to be effective in catalyzing asymmetric Henry reactions, leading to high diastereo- and enantioselectivity.[6][7][8]
-
Solution: Explore the use of a chiral catalyst system, such as a copper(II) acetate complex with a chiral bis(oxazoline) or amino alcohol ligand. The choice of ligand can be tuned to favor the formation of the desired diastereomer.
2. Solvent Effects: The solvent can influence the transition state geometry and, consequently, the stereoselectivity.
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Causality: Polar, protic solvents can stabilize the transition state through hydrogen bonding, which can affect the facial selectivity of the nucleophilic attack. A combined computational and experimental study has shown that the reaction is slower in water than in DMSO due to the weakening of hydrogen bonds between water and the nitronate reactant in the transition state.[9]
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Solution: A solvent screen is recommended. Protic solvents like ethanol or isopropanol, and aprotic polar solvents like THF or acetonitrile, should be investigated.
3. Temperature Control: As with yield, temperature can impact diastereoselectivity.
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Causality: Lower temperatures generally lead to a more ordered transition state, which can enhance stereoselectivity.
-
Solution: Running the reaction at sub-ambient temperatures (e.g., 0 °C to -20 °C) may improve the diastereomeric ratio.
Workflow for Improving Diastereoselectivity
References
- 1. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [file.scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Solution
Welcome to the technical support center for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in chemical synthesis and a primary degradation product of the antibiotic chloramphenicol, understanding its stability is crucial for accurate analytical measurements and formulation development.
Introduction: The Chemical Nature of this compound
This compound is a chiral amino alcohol containing a nitrophenyl group. This combination of functional groups (an aromatic nitro group, a primary amine, and two hydroxyl groups) dictates its chemical behavior and stability profile in solution. The molecule's susceptibility to degradation is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will walk you through the potential stability issues you may encounter and provide systematic approaches to investigate and mitigate them.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended general storage conditions for this compound as a solid and in solution?
A1: As a solid, this compound should be stored in a cool, dark, and dry place, typically at 2-8°C, to minimize thermal and photodegradation.[1][2][3] When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures (2-8°C). The optimal solvent and pH for storage will depend on the intended application and should be determined through stability studies.
Q2: I am observing a gradual color change in my stock solution of this compound. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This could be due to several factors, including:
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Photodegradation: Exposure to ambient or UV light can induce photochemical reactions in aromatic nitro compounds.[4]
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Oxidation: The amino group can be susceptible to oxidation, which can lead to the formation of colored byproducts.
-
pH-mediated degradation: Depending on the pH of your solution, the compound may be undergoing hydrolysis or other pH-catalyzed reactions.
It is recommended to perform analytical testing (e.g., HPLC-UV) to confirm degradation and identify the impurities.
Troubleshooting Guide: Degradation Pathways and Mitigation
This section provides a detailed breakdown of potential stability issues, the underlying chemical mechanisms, and step-by-step protocols for investigation.
pH-Related Instability
Q: My solution of this compound shows significant degradation when buffered at an alkaline pH. What is happening and how can I prevent it?
A: The Issue: Aminodiol compounds can be susceptible to degradation in both acidic and alkaline conditions, though the mechanisms differ. The presence of both an amino group and hydroxyl groups can lead to complex pH-dependent reactions.
The Chemistry:
-
At Alkaline pH: The primary concern is the potential for oxidation of the amino group, which is often more reactive at higher pH. Additionally, base-catalyzed elimination or rearrangement reactions involving the hydroxyl groups are possible, especially at elevated temperatures.
-
At Acidic pH: The amino group will be protonated to form an ammonium salt. While this can protect against some oxidative pathways, strong acidic conditions, particularly with heat, can promote dehydration reactions involving the hydroxyl groups. The stability of the molecule is intrinsically tied to the protonation state of its functional groups.[5][6]
Troubleshooting Workflow:
A systematic forced degradation study is the most effective way to understand the pH stability profile of your compound.
dot
Caption: Workflow for pH Stability Assessment
Experimental Protocol: pH-Based Forced Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of aqueous buffers covering a range of pH values (e.g., 0.1 N HCl for acidic, phosphate buffers for neutral, and borate or sodium hydroxide solutions for alkaline).
-
-
Stress Conditions:
-
Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled elevated temperature (e.g., 60°C).
-
Include a control sample stored at the same temperature in the dark at a neutral pH.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH and/or cooling).
-
-
Analytical Monitoring:
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 reversed-phase column with UV detection is a good starting point.
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
-
Mitigation Strategies:
-
Formulate your solution within the pH range determined to be most stable.
-
Use appropriate buffer systems to maintain the optimal pH.
-
Avoid prolonged exposure to extreme pH and high temperatures.
Photostability Issues
Q: I suspect my compound is degrading upon exposure to light. How can I confirm this and what are the likely degradation products?
A: The Issue: Aromatic nitro compounds are known to be susceptible to photodegradation. The nitro group can be photochemically reduced, leading to a variety of products.
The Chemistry: The nitro group on the phenyl ring can absorb UV light, promoting it to an excited state. In the presence of a hydrogen-donating solvent or other molecules, this excited state can abstract a hydrogen atom, initiating a reduction cascade. Potential degradation products could include the corresponding nitroso, hydroxylamino, and even amino derivatives (though the parent compound is already an amine).[4] Photoreactions can be complex and may also involve the formation of polymeric materials.
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References
Overcoming challenges in the scale-up of chloramphenicol synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of chloramphenicol. As you transition from bench-scale experiments to pilot or industrial-scale production, you will inevitably face challenges that require a deep, mechanistic understanding of the chemistry involved. This guide is designed to be your first point of reference, moving beyond simple protocols to explain the causality behind common issues and their solutions. My goal is to equip you, my fellow scientists and developers, with the field-proven insights necessary to troubleshoot and optimize your scale-up process, ensuring both efficiency and scientific integrity.
Frequently Asked Questions (FAQs): Core Challenges in Scale-Up
Q1: My final product has low biological activity. How do I ensure I'm synthesizing the correct stereoisomer?
A1: This is the most critical challenge in chloramphenicol synthesis. The antibiotic's potent activity is exclusive to the D-(-)-threo stereoisomer[1]. The molecule has two chiral centers, leading to four possible stereoisomers, only one of which is active[1].
Understanding the Stereochemistry: The four stereoisomers are two pairs of enantiomers:
-
D-(-)-threo-(1R, 2R) and L-(+)-threo-(1S, 2S) (Enantiomers)
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D-erythro-(1S, 2R) and L-erythro-(1R, 2S) (Enantiomers)
The relationship between the threo and erythro pairs is diastereomeric. Your primary goal is to maximize the formation of the D-(-)-threo isomer and efficiently remove the other three.
References
Technical Support Center: HPLC Separation of Chloramphenicol and its Precursors
<_ _>
Welcome to the technical support center for the analysis of chloramphenicol (CAP) and its related substances. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the critical task of separating and quantifying chloramphenicol and its precursors or impurities.
In pharmaceutical quality control, a robust and reliable HPLC method is paramount for ensuring the safety and efficacy of the final drug product. Even minor variations in chromatographic performance can signify underlying issues that may compromise data integrity. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common challenges swiftly.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a reversed-phase HPLC method for chloramphenicol?
A1: Based on established pharmacopeial methods and the physicochemical properties of chloramphenicol, the most critical parameters are:
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Mobile Phase pH: Chloramphenicol itself is a neutral molecule (pKa ≈ 11), but its key precursors and degradation products, like 2-amino-1-(4-nitrophenyl)-1,3-propanediol (Impurity A), contain basic amine groups.[1] Controlling the mobile phase pH is essential for consistent retention and peak shape. A slightly acidic mobile phase (e.g., pH 3.0-4.5) is often used to ensure the amine group is protonated, which can improve peak shape and reduce tailing caused by interactions with residual silanols on the column.[2]
-
Organic Modifier Percentage: The ratio of organic solvent (typically methanol or acetonitrile) to aqueous buffer directly controls the retention times of all analytes. Inconsistent mixing or preparation can lead to significant retention time shifts.
-
Column Chemistry and Health: A high-quality L1 (C18) column is standard for this separation.[3][4] Column aging, contamination, or degradation will directly impact resolution, peak shape, and overall performance.[5][6]
Q2: My chloramphenicol peak is tailing. What is the most likely cause?
A2: While chloramphenicol itself is less prone to tailing, if you observe this issue, consider these causes:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[7][8] To diagnose this, dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Secondary Silanol Interactions: Although less common for the neutral chloramphenicol molecule, secondary interactions with the silica backbone of the column can cause tailing, especially with older or lower-quality C18 columns. This is a more significant issue for its amine-containing precursors.
-
Column Void: A void or channel in the column packing material can distort the flow path, leading to tailing or split peaks for all analytes in the chromatogram.[9] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.
Q3: I am not getting enough resolution between chloramphenicol and its main precursor, 2-amino-1-(4-nitrophenyl)-1,3-propanediol. What should I try first?
A3: The first and most effective parameter to adjust for selectivity (the spacing between peaks) is the mobile phase composition.
-
Adjust Organic Solvent Strength: Decrease the percentage of your organic solvent (e.g., from 45% methanol to 40% methanol). This will increase the retention time of both compounds but may disproportionately affect one more than the other, thereby improving resolution.
-
Change Organic Solvent: If you are using methanol, try switching to acetonitrile (or vice-versa). Methanol and acetonitrile have different selectivities and can alter the elution order or spacing of peaks.
-
Optimize pH: A small change in pH can alter the retention of the aminodiol precursor without significantly impacting the neutral chloramphenicol, potentially improving the separation.[6]
In-Depth Troubleshooting Guides
This section addresses specific, complex problems with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Poor Peak Shape (Tailing Peaks), Especially for Precursors
Q: My chloramphenicol peak looks acceptable, but the peak for its precursor, 2-amino-1-(4-nitrophenyl)-1,3-propanediol, shows significant tailing (USP Tailing Factor > 2.0). What is causing this and how do I fix it?
A: This is a classic symptom of secondary interactions between a basic analyte and the HPLC column's stationary phase. The primary amine on the precursor is the likely culprit.
Causality: At mid-range pH, residual silanol groups (Si-OH) on the surface of the silica packing material can become ionized (Si-O⁻). The positively charged, protonated amine of your precursor (R-NH₃⁺) can then undergo ionic interactions with these negative sites.[2] This secondary retention mechanism causes a portion of the analyte molecules to "drag" along the column, resulting in a tailing peak.
Troubleshooting Workflow:
Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase pH Adjustment:
-
Objective: To fully protonate the precursor's amine group and suppress the ionization of silanol groups.
-
Protocol: Prepare the aqueous portion of your mobile phase. Before adding the organic modifier, measure the pH. If it is above 4.5, adjust it downwards to ~pH 3.0 using a dilute acid like formic acid or acetic acid. The United States Pharmacopeia (USP) method for chloramphenicol often specifies a mobile phase of water, methanol, and glacial acetic acid (55:45:0.1), which achieves this acidic condition.[4]
-
-
Column Evaluation:
-
Objective: Determine if the column itself is the root cause.
-
Protocol: If pH adjustment does not resolve the issue, and the column has been used for >500 injections or with aggressive mobile phases, replace it.[8] Choose a modern, high-purity silica column that is fully end-capped. End-capping is a process that covers most of the residual silanols, minimizing these secondary interactions.
-
-
Use of Mobile Phase Additives (Advanced):
-
Objective: To mask the remaining active silanol sites.
-
Protocol: If a new column is not available, a temporary solution is to add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA, being a stronger base, will preferentially interact with the silanol sites, leaving fewer available to interact with your analyte. Caution: This will alter selectivity and may require re-validation.
-
Problem 2: Unstable Retention Times
Q: My retention times are shifting from one injection to the next. Sometimes they drift shorter, sometimes longer. How can I stabilize my method?
A: Retention time instability is a common but solvable problem that usually points to issues with the mobile phase, the pump, or column temperature.
Data Summary of Potential Causes & Solutions:
| Symptom | Potential Cause | Diagnostic Test | Primary Solution |
| Gradual drift to shorter times | Column degradation; loss of stationary phase. | Inject a column performance standard. If efficiency and retention are low, the column is failing. | Replace the HPLC column.[5] |
| Gradual drift to longer times | Contaminants from the sample are building up on the column, making it more retentive. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If retention times return to normal, contamination was the issue. | Implement a column flushing procedure after each batch and use a guard column.[5] |
| Random, erratic shifting | Inadequate column equilibration; pump issues (leaks, faulty check valves); poor mobile phase mixing.[10] | Check system pressure; if it's fluctuating wildly, suspect pump issues. Run the pump at a high flow rate to waste and observe the stream for bubbles. | Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before injection. Purge the pump to remove air bubbles. Degas the mobile phase thoroughly using sonication or an inline degasser.[6] |
| Abrupt shift after changing mobile phase | Incorrect mobile phase preparation. | Remake the mobile phase, carefully measuring all components. | Use calibrated glassware (graduated cylinders, volumetric flasks) for preparation. Ensure solvents are miscible.[10][11] |
| Cyclic or periodic shifts | Insufficient temperature control. | Check if the HPLC is in a drafty area or if the lab temperature fluctuates. | Use a column oven to maintain a stable temperature.[11][12] |
Logical Relationship Diagram:
Problem 3: Appearance of Ghost Peaks
Q: I am seeing small, unexpected peaks ("ghost peaks") in my chromatogram, especially during a gradient run or in my blank injections. Where are they coming from?
A: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.[7]
Protocol for Diagnosing and Eliminating Ghost Peaks:
-
Isolate the Source:
-
Step 1: Injector Carryover: Run a "needle wash" or "injector wash" program if your autosampler has one. Then, inject a blank (your mobile phase). If the ghost peak is smaller or gone, it was carryover from the previous sample adhering to the needle or injection loop. Solution: Optimize your needle wash method using a stronger solvent.
-
Step 2: Mobile Phase Contamination: Prepare a fresh batch of mobile phase using brand new, HPLC-grade solvents and water.[6] If the ghost peaks disappear, your old mobile phase was contaminated. Solution: Always use high-purity solvents and filter the aqueous portion through a 0.45 µm filter.
-
Step 3: System Contamination: If the above steps fail, the contamination may be within the system tubing or detector flow cell. Solution: Systematically flush the entire system with a strong solvent like isopropanol.
-
-
Check for Late Eluters:
-
A "ghost peak" might be a real peak from a previous injection that is eluting very late. Extend the run time of your chromatogram to see if the peak appears after your main analyte. If so, you need to make your mobile phase stronger (e.g., increase organic content in an isocratic run or make the gradient steeper) to elute it faster.
-
References
- 1. 2-amino-1-(4-nitrophenyl)propane-1,3-diol [lgcstandards.com]
- 2. agilent.com [agilent.com]
- 3. USP Methods for Chloramphenicol using a Legacy L1 Column | SIELC Technologies [sielc.com]
- 4. uspbpep.com [uspbpep.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromacademy.com [chromacademy.com]
Technical Support Center: Optimization of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This critical pharmaceutical intermediate is a cornerstone in the production of broad-spectrum antibiotics like Chloramphenicol.[1] The precise stereochemistry and high purity of this compound are paramount, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical expertise.
Issue 1: Low Overall Yield
Question: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted issue that can stem from several stages of the synthesis. Let's break down the potential culprits and their remedies.
Causality & Solution:
-
Incomplete Reduction of the Nitro Group: The reduction of the precursor, p-nitroacetophenone, is a critical step. Incomplete conversion to the corresponding amine is a common source of yield loss.
-
Underlying Principle: Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) requires optimal conditions to drive the reaction to completion.[2] Catalyst activity, hydrogen pressure, temperature, and reaction time are all interconnected variables.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on Carbon, Raney Nickel) is fresh and has not been poisoned. Consider increasing the catalyst loading.
-
Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid mass transfer. For chemical reductions, monitor the temperature closely as the reaction can be exothermic.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed to the next step until the reduction is complete.
-
-
-
Side Reactions During Aldol Condensation: The formation of the propanediol backbone via an aldol-type reaction with formaldehyde can be plagued by side reactions if not properly controlled.
-
Underlying Principle: The basic conditions required for the aldol condensation can also promote self-condensation of the ketone or Cannizzaro reactions with formaldehyde.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to disfavor side reactions.
-
Slow Addition of Reagents: Add the base and formaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration and minimize side product formation.
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Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of formaldehyde can lead to the formation of undesired byproducts.
-
-
-
Product Loss During Workup and Purification: The product is a diol with an amino group, making it relatively polar and water-soluble.[3][4] Significant product loss can occur during aqueous workup and extraction.
-
Underlying Principle: The partitioning of the product between the aqueous and organic phases is pH-dependent.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of the aminodiol to minimize its solubility in water.
-
Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Salting Out: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product in the aqueous phase.
-
Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to maximize recovery. A common choice is a mixture of ethanol and water.
-
-
Issue 2: Poor Stereoselectivity (Incorrect Diastereomer Ratio)
Question: My synthesis is producing a mixture of diastereomers, and the desired threo isomer is the minor product. How can I improve the stereoselectivity?
Answer: Achieving the correct stereochemistry is crucial, as only the D-threo isomer of the final antibiotic, Chloramphenicol, is biologically active.[5] The stereoselectivity is primarily determined during the reduction of the ketone intermediate.
Causality & Solution:
-
Non-Stereoselective Reduction: Standard reduction methods (e.g., sodium borohydride) are often not stereoselective.
-
Underlying Principle: The formation of the two chiral centers in the aminodiol requires a diastereoselective reduction of the keto group in the presence of the adjacent amino group.
-
Troubleshooting Steps:
-
Chelation-Controlled Reduction: Employ a reducing agent that can be directed by chelation with the amino and hydroxyl groups. For example, using zinc borohydride can favor the formation of the syn (threo) diastereomer.
-
Enzymatic Reduction: Biocatalysis offers excellent stereoselectivity. Using an engineered L-threonine transaldolase can mediate the synthesis with high stereoselectivity.[6]
-
Chiral Catalysts: The use of chiral catalysts in hydrogenation can also influence the stereochemical outcome.
-
-
-
Epimerization: Under harsh basic or acidic conditions, epimerization at the carbon bearing the hydroxyl group can occur, leading to a mixture of diastereomers.
-
Underlying Principle: The proton alpha to the carbonyl group in any unreacted keto-amine intermediate is acidic and can be removed, leading to racemization or epimerization upon reprotonation.
-
Troubleshooting Steps:
-
Mild Reaction Conditions: Use mild bases and acids throughout the synthesis and workup.
-
Temperature Control: Avoid high temperatures, which can accelerate epimerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water or isopropanol/water, is often used. The crude product is dissolved in the minimum amount of hot solvent, and then the co-solvent (in which the product is less soluble) is added until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals. The purity can be checked by measuring the melting point, which should be sharp and within the literature range (around 163-166 °C).[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the two most effective techniques.[7][8]
-
TLC: This is a quick and simple method for qualitative monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, intermediates, and the product. Visualize the spots under UV light or by staining.
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HPLC: For quantitative analysis, a reversed-phase HPLC method with UV detection (at around 278 nm) is ideal.[7][8] This allows for accurate determination of the conversion of starting material and the formation of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Handling of Nitroaromatic Compounds: The starting material and the product are nitroaromatic compounds, which are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Flammable Solvents: Many of the solvents used (e.g., ethanol, ethyl acetate, hexane) are flammable. All heating should be done using a heating mantle or a steam bath in a well-ventilated fume hood.
-
Hydrogenation: If performing catalytic hydrogenation, ensure the equipment is properly rated for the pressure being used and that there are no ignition sources in the vicinity.
-
Strong Acids and Bases: Handle strong acids (like HCl) and bases (like NaOH) with care, as they are corrosive.
Experimental Protocols
Protocol 1: Synthesis via Reduction and Aldol Condensation
This protocol outlines a common chemical synthesis route.
Step 1: Reduction of p-Nitroacetophenone
-
In a round-bottom flask, dissolve p-nitroacetophenone in ethanol.
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Add SnCl₂·2H₂O and concentrated HCl.
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Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product, p-aminoacetophenone, with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Aldol Condensation with Formaldehyde
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Dissolve the p-aminoacetophenone in a mixture of methanol and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of formaldehyde, followed by a catalytic amount of a base (e.g., K₂CO₃).
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Stir the reaction at low temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction with a dilute acid (e.g., acetic acid).
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction Step
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sn/HCl | Ethanol | 78 (Reflux) | 4 | 85 |
| 2 | H₂/Pd-C (10%) | Methanol | 25 | 6 | 92 |
| 3 | NaBH₄ | Ethanol | 0 | 2 | 75 |
| 4 | Fe/NH₄Cl | Water | 100 | 5 | 88 |
Table 2: Effect of Base on Aldol Condensation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (threo:erythro) |
| 1 | NaOH (1 eq) | Water | 25 | 12 | 65 | 60:40 |
| 2 | K₂CO₃ (0.2 eq) | MeOH/H₂O | 5 | 24 | 78 | 75:25 |
| 3 | Et₃N (1.5 eq) | THF | 0 | 36 | 72 | 70:30 |
| 4 | L-proline (0.1 eq) | DMSO | 25 | 48 | 85 | 90:10 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. nveo.org [nveo.org]
- 3. This compound [lgcstandards.com]
- 4. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Introduction: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, often referred to as chloramphenicol base, is a critical intermediate in the synthetic production of the broad-spectrum antibiotic, chloramphenicol.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of this precursor. This guide provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this compound, ensuring researchers and developers can achieve the high purity standards required for pharmaceutical applications.[3]
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of synthetic this compound.
Question 1: My crude product is a sticky, yellowish-brown oil/solid instead of the expected off-white powder. What are the likely impurities?
Answer: This is a frequent observation and typically points to a combination of issues. The discoloration is often due to residual nitrated aromatic compounds or side-products from the synthesis.
-
Common Impurities Include:
-
Unreacted Starting Materials: Such as p-nitroacetophenone or its derivatives from early stages of the synthesis.[2]
-
Side-Reaction Products: The synthesis pathway for chloramphenicol involves multiple steps, including bromination, amination, and reduction, each capable of generating by-products.[2][4]
-
Polymeric Materials: Sometimes referred to as "polymeric gunk," these can form under certain reaction conditions.[1]
-
Diastereomers: If your synthesis is not stereospecific, you will have a mixture of stereoisomers (e.g., threo and erythro forms).[2] Of the four possible stereoisomers, only the D-threo form is biologically active as chloramphenicol.[5]
-
The sticky or oily nature suggests the presence of impurities that depress the melting point of the crystalline product.
Question 2: The melting point of my purified product is below the literature value (e.g., <160°C) and has a broad range. What does this signify?
Answer: A low and broad melting point is a classic indicator of impurities. The literature value for pure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is approximately 163-165°C. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to a liquid state. The broad range indicates a heterogeneous mixture that melts over a range of temperatures.
-
Causality: Even small amounts of isomeric impurities or residual solvents can significantly impact the melting point.
-
Actionable Advice: This result indicates that further purification is necessary. Recrystallization is often the first method of choice to improve purity and, consequently, the melting point.
Question 3: My recrystallization attempt resulted in a very low yield. What are the common pitfalls?
Answer: Low yield during recrystallization is a common challenge. The cause can usually be traced to one of the following steps:
-
Using Too Much Solvent: The principle of recrystallization relies on the compound being sparingly soluble in the cold solvent but highly soluble in the hot solvent. Adding an excessive volume of solvent will keep the product dissolved even after cooling, drastically reducing recovery.
-
Premature Crystallization: If the hot, saturated solution is cooled too rapidly, or if it cools significantly during a hot filtration step (to remove insoluble impurities), the product can crash out of solution prematurely, leading to loss of material on the filter paper.
-
Inappropriate Solvent Choice: The ideal solvent will dissolve the target compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off while hot).
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not cooling to a low enough temperature can leave a significant amount of product in the solution.
Question 4: How do I separate the desired D-(-)-threo stereoisomer from the other isomers produced in a racemic synthesis?
Answer: Standard purification techniques like recrystallization or basic column chromatography will not separate enantiomers. For this, you must employ chiral resolution. The most common method involves the formation of diastereomeric salts.
-
Mechanism: The racemic amine mixture is reacted with a chiral acid, such as camphor-D-sulfonic acid or D-tartaric acid.[2] This creates a pair of diastereomeric salts (e.g., D-amine/D-acid and L-amine/D-acid). Diastereomers have different physical properties, including solubility.
-
Separation: These salts can now be separated by fractional crystallization. One diastereomer will typically be less soluble in a given solvent and will crystallize out first.
-
Liberation: After separating the desired salt, the chiral acid is neutralized with a base to liberate the pure, optically active amine.[2]
Part 2: Purification & Analysis Protocols
This section provides detailed, step-by-step methodologies for purification and subsequent purity analysis.
Workflow for Purification of Crude this compound
Caption: General workflow for purifying crude this compound.
Protocol 1: Recrystallization from an Aqueous System
This protocol is effective for removing non-polar impurities and colored by-products.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot water (start with ~10-15 mL per gram of crude product) and bring the mixture to a boil with stirring. The target compound has some solubility in hot water.[6]
-
Co-solvent Addition: If the compound does not fully dissolve, add a miscible organic solvent like ethanol or acetone dropwise to the boiling mixture until a clear solution is achieved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Return the mixture to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities.[6] Preheating the funnel prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is used when recrystallization fails to remove impurities with similar solubility profiles.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexane or Ethyl Acetate/Hexane 20:80).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, then introducing methanol). The less polar impurities will elute first, followed by the more polar target compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 3: Purity Assessment by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying purity and detecting trace impurities.[7][8]
| Parameter | Condition | Rationale |
| Column | Reversed Phase C18 (5 µm, 150 x 4.6 mm) | Standard for separating moderately polar aromatic compounds.[8] |
| Mobile Phase | Isocratic: 0.012 M Sodium Pentanesulfonate, Acetonitrile, Glacial Acetic Acid (85:15:1, v/v) | The ion-pairing agent (sulfonate) improves peak shape for the amine, and the acidic pH ensures the amine is protonated.[7][9] |
| Flow Rate | 2.0 mL/min | Provides good separation within a reasonable timeframe.[8] |
| Detection | UV at 278 nm | The p-nitrophenyl group has a strong chromophore with high absorbance at this wavelength.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC.[8] |
Table 1: Validated HPLC Method for Purity Analysis.
References
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol during storage
Technical Support Center: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound during storage. As a critical intermediate, particularly in the synthesis of pharmaceuticals like chloramphenicol, its stability is paramount for reproducible experimental outcomes.[1][2] This document provides in-depth FAQs and troubleshooting protocols based on established best practices and chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its long-term stability, the compound should be stored in a refrigerator at 2°C to 8°C.[3][4] It is crucial to keep the container tightly sealed and in a dry, cool, and well-ventilated area.[5][6][7] The material should be stored away from incompatible substances, particularly strong oxidizing agents, and protected from heat sources.[6][8]
Q2: What are the visible signs of degradation I should watch for?
A2: The pure compound is typically a white to off-white solid or powder.[4][8] The most common visual indicator of degradation is a color change, often to yellow or brown. This discoloration can be attributed to the light sensitivity of the aromatic nitro group and potential oxidative side reactions. You may also observe clumping or changes in the powder's texture, which could indicate moisture absorption.
Q3: Is this compound sensitive to air or light?
A3: While safety data sheets indicate stability under normal conditions, the presence of an aromatic nitro group and an amino alcohol structure suggests potential sensitivity to both light and atmospheric oxygen over extended periods.[6][8] Photodegradation can occur, and oxidation of the alcohol or amine functional groups is chemically plausible. Therefore, storing the compound in an opaque or amber vial and minimizing headspace by using an appropriately sized container is a recommended precautionary measure.
Q4: What are the primary chemical degradation pathways?
A4: While the compound is generally stable, degradation can be initiated by improper storage conditions. The primary theoretical pathways include:
-
Oxidation: The secondary alcohol or the primary amino group can be susceptible to oxidation, especially in the presence of air, heat, or catalytic impurities. This can lead to the formation of ketone or other related oxidized species.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive. Exposure to UV light can lead to complex reactions and the formation of colored impurities.
-
Reaction with Impurities: Contamination with strong oxidizing agents can lead to rapid decomposition.[6] Similarly, acidic or basic contaminants could catalyze side reactions.
Q5: How can I analytically confirm the purity and integrity of my stored compound?
A5: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its potential degradation products. A typical analysis uses a C18 column with a mobile phase of acetonitrile and an aqueous buffer, with UV detection around 278 nm.[2][9] An increase in impurity peaks or a decrease in the main peak area relative to a reference standard indicates degradation.
Part 2: Troubleshooting Guide for Common Issues
Q: My white powder has turned slightly yellow. What happened and can I still use it?
A:
-
Causality: A yellow discoloration is a classic indicator of potential degradation, likely involving the 4-nitrophenyl moiety. This is often caused by prolonged exposure to light or a slow oxidative process. While the discoloration may represent a very small percentage of the bulk material, it signals that the storage conditions may not have been optimal.
-
Recommended Action:
-
Do not assume it is usable. The colored impurities may have different reactivity and could interfere with your downstream applications.
-
Perform an analytical purity check. Use the HPLC protocol outlined in Part 3 to quantify the purity.
-
Decision: If the purity is still within your required specifications (e.g., >99%) and there are no significant new impurity peaks, you may consider using it for non-critical applications. However, for sensitive synthesis or quantitative studies, using a fresh, un-discolored lot is strongly advised.
-
Q: My analytical chromatogram (HPLC) shows a new peak that wasn't there before. What could it be?
A:
-
Likely Cause: A new peak, particularly one eluting near the main compound, is a strong indicator of degradation or contamination. The identity of the new peak depends on the degradation pathway.
-
Troubleshooting Steps:
-
Evaluate the Retention Time: Compare the new peak's retention time to known related substances if that information is available. A more polar degradation product (e.g., from oxidation that adds oxygen-containing groups) might have a shorter retention time on a C18 column, while a less polar one might have a longer retention time.
-
Review Storage History: Was the material exposed to heat, light, or air? Was it handled with clean spatulas and glassware? This can provide clues. For example, heat stress might lead to different products than photodegradation.
-
Consider Advanced Analysis: If identifying the impurity is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary to determine the molecular weight of the new species and aid in its identification.
-
Workflow: Follow the troubleshooting workflow below to systematically address the issue.
-
Visual Workflow: Troubleshooting Suspected Degradation
Caption: A decision-making workflow for troubleshooting suspected compound degradation.
Part 3: Protocols for Stability and Purity Assessment
Protocol 3.1: Purity Assessment by Reverse-Phase HPLC
This protocol describes a stability-indicating method to quantify the purity of this compound.
Materials:
-
HPLC system with UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Sodium pentanesulfonate
-
Glacial acetic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample of this compound
-
Reference standard (if available)
Methodology:
-
Mobile Phase Preparation: Prepare a solution consisting of 0.012 M sodium pentanesulfonate in an 85:15:1 (v/v/v) mixture of water, acetonitrile, and glacial acetic acid.[2] Filter through a 0.45 µm filter and degas before use.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the mobile phase. Ensure it is fully dissolved.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the reference standard multiple times (n=3) to confirm system suitability (retention time stability, peak shape).
-
Inject the sample solution.
-
-
Data Interpretation:
-
Compare the chromatogram of the sample to the blank and the standard.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of peaks not found in the reference standard indicates impurities or degradation products.
-
Part 4: Data Summaries
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation |
| Temperature | 2°C to 8°C (Refrigerator) | Prevents thermal degradation and slows down potential oxidative reactions.[3][4] |
| Light Exposure | Store in an opaque or amber vial. | The 4-nitrophenyl group is potentially photosensitive, and protection from light minimizes photodegradation. |
| Atmosphere | Tightly sealed container. | Minimizes exposure to atmospheric oxygen and moisture.[5][6] |
| Container | Original, well-sealed container. | Ensures container material is compatible and minimizes contamination risk.[8] |
| Incompatible Materials | Strong oxidizing agents. | Avoids rapid and potentially hazardous chemical reactions.[6][8] |
Table 2: Potential Degradation Products & Analytical Signatures
| Potential Degradant | Plausible Cause | Expected Change in RP-HPLC |
| 2-Amino-1-(4-nitrophenyl)-1-oxopropan-3-ol | Oxidation of secondary alcohol | Likely increase in polarity, resulting in a shorter retention time. |
| 1-(4-Aminophenyl)-2-aminopropane-1,3-diol | Reduction of nitro group | Significant increase in basicity and polarity, leading to a shorter retention time. |
| Polymeric/Colored Impurities | Photodegradation | May appear as multiple small peaks, a rising baseline, or a broad, poorly resolved peak. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide for the Work-up of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
The synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a cornerstone reaction for chemists and drug development professionals, serving as a critical intermediate in the synthesis of chloramphenicol and other bioactive molecules.[1][2] While the synthetic pathways are well-documented, the work-up and purification stages are frequently where challenges arise, leading to diminished yields and compromised purity. This technical support guide is designed to be your in-the-lab partner, offering troubleshooting advice and in-depth answers to common questions. We will move beyond rote protocols to dissect the "why" behind each step, empowering you to make informed decisions and navigate the complexities of this synthesis with confidence.
I. The Work-Up Deconstructed: A Procedural Overview
The primary objective of the work-up is to isolate the desired this compound from the post-reaction milieu. This complex mixture often contains unreacted starting materials, catalysts, byproducts, and solvents. A successful work-up hinges on exploiting the physicochemical properties of the target molecule, such as its polarity and acid-base characteristics.
A typical work-up procedure involves several key stages:
-
Reaction Quenching: The first step is to halt the reaction, often by adding water or an acidic/basic solution.
-
pH Adjustment: The pH of the solution is carefully adjusted to precipitate the product. Given its amphoteric nature, with both an amino group and hydroxyl groups, the solubility of this compound is highly pH-dependent.
-
Isolation: The precipitated solid is isolated by filtration.
-
Purification: The crude product is then purified, most commonly by recrystallization, to remove occluded impurities.
The following diagram illustrates the general workflow for the work-up procedure:
Caption: A simplified workflow for the work-up and purification of this compound.
II. Troubleshooting Guide: From Frustration to Fruition
This section addresses common issues encountered during the work-up in a question-and-answer format, providing both the underlying reasons and actionable solutions.
Question 1: My product isn't precipitating after pH adjustment, or the yield is disappointingly low. What's going wrong?
This is a frequent challenge, often stemming from a few key factors:
-
Suboptimal pH: The isoelectric point of your aminodiol is critical. If the pH is too acidic or too basic, the compound will remain in solution as a salt.
-
Expert Insight: While the exact optimal pH can vary slightly based on the ionic strength and composition of your reaction mixture, a good starting point is to adjust the pH to near neutral (pH 7-8). It's advisable to perform this adjustment slowly, with continuous stirring, to avoid localized pH extremes. For highly polar products soluble in water, adjusting the pH to 10 and performing a solvent extraction can be an alternative strategy.[3]
-
-
Incomplete Reaction: If a significant amount of starting material remains, it can interfere with the precipitation of the product.
-
Actionable Protocol: Before initiating the work-up, it is crucial to confirm the completion of the reaction.[3]
-
Withdraw a small aliquot from the reaction mixture.
-
Spot it on a Thin Layer Chromatography (TLC) plate alongside a spot of the starting material.
-
Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under UV light or by staining. The absence of the starting material spot in the reaction mixture lane indicates completion.
-
-
-
High Solubility: The presence of multiple polar functional groups (-OH, -NH2) makes the molecule significantly water-soluble, which can lead to losses during the work-up.
-
Pro-Tip: To minimize solubility losses, ensure the aqueous solution is cooled in an ice bath before and during filtration. Washing the collected solid should be done with a minimal amount of ice-cold water or a solvent in which the product is sparingly soluble.
-
Question 2: I've isolated a product, but it's an oil or a sticky solid. How can I get a crystalline product?
The physical state of your isolated product is a direct indicator of its purity. An oily or gummy consistency often points to the presence of impurities.
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Solution: Ensure your product is thoroughly dried under vacuum. If you suspect the presence of a high-boiling point solvent, consider washing the crude product with a more volatile solvent in which it is insoluble (e.g., diethyl ether or hexane) before drying.
-
-
Impurities Inhibiting Crystallization: Certain byproducts can act as "crystal poisons."
-
Purification Strategy: Recrystallization is your most powerful tool here. The key is selecting the right solvent or solvent system.
-
Table 1: Solvent Selection for Recrystallization
| Solvent/System | Boiling Point (°C) | Suitability |
| Water | 100 | Good for initial purification, but high product solubility can lead to losses. |
| Ethanol | 78.37 | Often a good choice, especially in combination with water. |
| Methanol | 64.7 | Similar to ethanol, can be effective. |
| Ethyl Acetate | 77.1 | A versatile solvent for both extraction and recrystallization. |
| Ethanol/Water | Variable | A commonly used mixed-solvent system that allows for fine-tuning of solubility. |
| Methanol/Water | Variable | Another effective mixed-solvent system. |
Question 3: After recrystallization, my product's melting point is broad, and analytical data shows it's still impure. What are my next steps?
A broad melting point is a classic sign of an impure compound.[4][5] If a single recrystallization is insufficient, consider the following:
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second or even third recrystallization may be necessary to achieve the desired purity.
-
Activated Charcoal Treatment: If your product is colored due to high molecular weight, colored byproducts, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb these impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.
-
Column Chromatography: For stubborn impurities that co-crystallize with your product, column chromatography is a highly effective purification technique.[3]
Caption: A decision tree for the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis?
Reported yields can vary widely depending on the specific synthetic route and the efficiency of the work-up. Generally, a yield in the range of 60-85% is considered good. Consistently low yields may indicate issues with the reaction itself or significant product loss during the work-up.[6][7]
Q2: How do I handle the different stereoisomers?
The synthesis of this compound can produce a mixture of diastereomers (threo and erythro) and enantiomers. For pharmaceutical applications, typically only one specific stereoisomer is desired (e.g., the D-threo isomer for chloramphenicol). The separation of these isomers is a critical step.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization.[8]
-
Enantiomer Resolution: Enantiomers are typically separated by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[8]
Q3: What are the key safety considerations during the work-up?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Handling of Reagents: Be cautious when handling acidic and basic solutions. The nitroaromatic nature of the compound also warrants careful handling.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
This guide provides a comprehensive framework for troubleshooting the work-up of this compound. By understanding the chemical principles behind each step and anticipating potential challenges, you can significantly improve your chances of success in the lab.
IV. References
-
ResearchGate. (2014, January 30). Any suggestions for a work up for 2-Amino-1-(4-nitrophenyl)-1,3-propanediol after deamidation from chloramphenicol? Retrieved from --INVALID-LINK--
-
Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (2021). Natural Volatiles & Essential Oils, 8(4), 4980-4984.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from --INVALID-LINK--
-
Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). ACS Catalysis.
-
PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from --INVALID-LINK--
-
MilliporeSigma. This compound British Pharmacopoeia (BP) Reference Standard. Retrieved from --INVALID-LINK--
-
LGC Standards. This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from --INVALID-LINK--
-
Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021, June 9). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. Retrieved from --INVALID-LINK--
-
Google Patents. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from --INVALID-LINK--
-
BenchChem. Low yield in Z-3-Amino-propenal synthesis troubleshooting. Retrieved from --INVALID-LINK--
-
LGC Standards. This compound. Retrieved from --INVALID-LINK--
-
Chem-Impex. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from --INVALID-LINK--
-
Google Patents. GB705711A - Process for splitting dl-threo-1-p-nitrophenyl-2-amino-1,3-propanediol into its optical isomers. Retrieved from --INVALID-LINK--
References
- 1. This compound [lgcstandards.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. reddit.com [reddit.com]
- 7. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB705711A - Process for splitting dl-threo-1-p-nitrophenyl-2-amino-1,3-propanediol into its optical isomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Chloramphenicol for Researchers and Drug Development Professionals
Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947, holds a significant place in the history of medicine as the first antibiotic to be synthesized on a large scale.[1][2] Its unique structure, featuring a p-nitrophenyl group and a dichloroacetyl tail, presented a considerable challenge to synthetic chemists of its time.[3] While its use in humans has been curtailed due to potential side effects, it remains a vital medication in certain contexts and serves as a landmark molecule in the field of organic synthesis. This guide provides a comparative analysis of the prominent synthetic routes to chloramphenicol, offering insights into the evolution of synthetic strategy and the rationale behind experimental choices.
The Classical Parke-Davis Synthesis: A Landmark in Industrial Chemistry
The first successful synthesis of chloramphenicol was achieved by a team at Parke-Davis, led by Mildred Rebstock, in 1949.[1][4] This multi-step process, starting from p-nitroacetophenone, became the foundation for the industrial production of the antibiotic and is a classic example of linear synthesis.[5] A key feature of this route is the generation of a racemic mixture of diastereomers, necessitating a resolution step to isolate the biologically active D-threo isomer.[6][7]
Causality Behind Experimental Choices
The Parke-Davis synthesis was developed at a time when stereocontrolled reactions were in their infancy. The primary goal was to construct the carbon skeleton and introduce the necessary functional groups. The strategy of forming a racemic mixture and then separating the desired stereoisomer was a practical and common approach for complex targets during that era.[8] The use of well-established reactions like bromination, amination, and reduction, although leading to a long sequence, provided a reliable pathway to the target molecule.
Experimental Protocol: The Parke-Davis Route
-
Bromination of p-Nitroacetophenone: p-Nitroacetophenone is brominated to yield α-bromo-p-nitroacetophenone.
-
Amination: The α-bromo ketone is reacted with hexamethylenetetramine followed by acidic hydrolysis to give α-amino-p-nitroacetophenone.[6]
-
Acetylation: The amino group is protected by acetylation with acetic anhydride to form α-acetamido-p-nitroacetophenone.
-
Hydroxymethylation: Reaction with formaldehyde introduces a hydroxymethyl group at the α-position.
-
Reduction: The ketone is reduced to a secondary alcohol using a reducing agent such as aluminum isopropoxide. This step generates a mixture of diastereomers (threo and erythro).[6]
-
Hydrolysis and Resolution: The acetyl group is removed by acid hydrolysis. The resulting mixture of diastereomeric amino diols is then resolved. The D-threo isomer is selectively crystallized after forming a salt with an optically active acid, such as D-camphorsulfonic acid.[9]
-
Dichloroacetylation: The resolved D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is acylated with methyl dichloroacetate to yield chloramphenicol.[9]
Caption: The classical Parke-Davis synthesis of chloramphenicol.
Modern Asymmetric Syntheses: The Advent of Stereocontrol
Advances in asymmetric catalysis have led to more elegant and efficient syntheses of chloramphenicol, largely circumventing the need for classical resolution. These modern routes focus on establishing the correct stereochemistry early in the synthesis.
Silver-Catalyzed Asymmetric Aldol Reaction
A concise synthesis of (-)-chloramphenicol has been developed utilizing a silver-catalyzed asymmetric aldol reaction of an isocyanoacetate with p-nitrobenzaldehyde.[10][11] This approach constructs the two contiguous stereocenters in a single step with good diastereo- and enantioselectivity.
This route leverages the power of modern organometallic catalysis. The use of a chiral phosphine ligand in conjunction with a silver salt creates a chiral environment that directs the approach of the nucleophile to the aldehyde, thus controlling the stereochemical outcome of the carbon-carbon bond formation. This strategy significantly shortens the synthesis and improves the overall efficiency by avoiding the 50% theoretical yield limit of a classical resolution.
-
Asymmetric Aldol Reaction: p-Nitrobenzaldehyde is reacted with an isocyanoacetate in the presence of a silver(I) oxide catalyst and a cinchona-derived amino phosphine ligand to form a trans-oxazoline intermediate with high enantiomeric excess.[11]
-
Hydrolysis and Dichloroacetylation: The oxazoline is hydrolyzed under acidic conditions to reveal the amino alcohol, which is then directly acylated with a dichloroacetylating agent.
-
Ester Reduction: The ester group is chemoselectively reduced with a reducing agent like sodium borohydride to afford (-)-chloramphenicol.[11]
Caption: A modern asymmetric synthesis via a silver-catalyzed aldol reaction.
Chemoenzymatic Synthesis
A highly efficient chemoenzymatic route has been developed that employs an engineered L-threonine transaldolase to catalyze the key stereoselective step.[12] This method combines the high selectivity of enzymes with the versatility of chemical transformations.
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. By engineering the enzyme's active site, researchers can achieve remarkable control over the stereochemical outcome of the reaction, often under mild conditions. This approach is particularly advantageous for the synthesis of chiral molecules like chloramphenicol.
-
Biocatalytic Aldol-type Reaction: An engineered L-threonine transaldolase catalyzes the reaction between p-nitrobenzaldehyde and glycine to produce an amino acid intermediate with high diastereomeric and enantiomeric excess.[12]
-
Reduction of Carboxylic Acid: The carboxylic acid functionality of the amino acid intermediate is reduced to a primary alcohol.
-
Dichloroacetylation: The amino group is acylated with a dichloroacetylating agent to yield chloramphenicol.
Caption: A chemoenzymatic approach to chloramphenicol synthesis.
Synthesis from Benzaldehyde and Nitromethane
A patented synthetic route starts from readily available benzaldehyde and nitromethane, employing an asymmetric Henry reaction to establish the initial stereocenter.[13][14] This method strategically introduces the nitro group onto the aromatic ring late in the synthesis, offering a different tactical approach.
This route aims to improve the overall efficiency and reduce the cost of starting materials. By using a catalytic asymmetric Henry reaction, the synthesis avoids a resolution step. The late-stage nitration is a strategic choice that allows for the use of simpler, non-nitrated intermediates in the preceding steps, which can be easier to handle and may lead to cleaner reactions.
-
Asymmetric Henry Reaction: Benzaldehyde and nitromethane undergo an asymmetric Henry reaction in the presence of a chiral catalyst to produce (R)-2-nitro-1-phenylethanol.[13]
-
Reaction with Formaldehyde: The product from the previous step is reacted with formaldehyde to yield (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.
-
Reduction of Nitro Group: The aliphatic nitro group is reduced to an amine, for example, by catalytic hydrogenation.
-
Dichloroacetylation: The resulting amino diol is acylated with methyl dichloroacetate.
-
Nitration: The final step is the nitration of the phenyl ring to introduce the p-nitro group, yielding chloramphenicol.[13]
Caption: Chloramphenicol synthesis starting from benzaldehyde and nitromethane.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the required stereochemical purity. The following table provides a summary and comparison of the discussed routes.
| Feature | Parke-Davis Synthesis | Silver-Catalyzed Aldol Route | Chemoenzymatic Route | Benzaldehyde & Nitromethane Route |
| Starting Materials | p-Nitroacetophenone | p-Nitrobenzaldehyde, Isocyanoacetate | p-Nitrobenzaldehyde, Glycine | Benzaldehyde, Nitromethane |
| Key Step | Resolution of diastereomers | Asymmetric aldol reaction | Enzymatic aldol-type reaction | Asymmetric Henry reaction |
| Stereocontrol | Classical resolution | High (e.g., 93% ee)[11] | Excellent (e.g., 97.7% de)[12] | Good (e.g., 97% ee for Henry product)[13] |
| Overall Yield | ~30% (industrial)[13] | 22%[11] | 54%[12] | ~40%[13] |
| Number of Steps | ~7 | 4 | 4 | 5 |
| Advantages | Historically significant, established industrial process | Short, highly stereoselective | "Green" approach, high yield and stereoselectivity | Inexpensive starting materials, avoids classical resolution |
| Disadvantages | Long, low theoretical yield due to resolution, waste generation | Use of silver catalyst | Requires enzyme engineering and fermentation | Late-stage nitration can be challenging |
Conclusion
The synthesis of chloramphenicol has evolved significantly from the pioneering work at Parke-Davis. The classical route, while a monumental achievement, is characterized by its length and reliance on a resolution step that inherently limits the yield. Modern asymmetric syntheses, employing either organometallic catalysts or engineered enzymes, offer more elegant and efficient pathways to the enantiomerically pure target molecule. The chemoenzymatic route, in particular, stands out for its high overall yield and excellent stereocontrol, highlighting the growing importance of biocatalysis in pharmaceutical manufacturing. The patented route from benzaldehyde demonstrates a continued effort to improve cost-effectiveness by utilizing inexpensive starting materials and avoiding resolution. For researchers and drug development professionals, the choice of a synthetic route will be guided by a balance of factors including efficiency, cost, scalability, and environmental impact. The synthetic history of chloramphenicol serves as a compelling case study in the advancement of organic chemistry and its profound impact on medicine.
References
- 1. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - American Chemical Society [acs.org]
- 3. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloramphenicol (Chloromycetin).1 IV.1a Chemical Studies | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 10. Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02141C [pubs.rsc.org]
- 12. A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 14. CN102399160B - Method for synthesizing chloramphenicol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Pharmaceutical Formulations
In the landscape of pharmaceutical quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide focuses on 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, the principal degradation product and related substance of the broad-spectrum antibiotic Chloramphenicol.[1][2][3] The presence and quantity of this compound are critical quality attributes, directly impacting the safety and efficacy of Chloramphenicol-containing formulations such as eye drops, ointments, and capsules.[4][5][6][7]
This document provides a comparative analysis of the primary analytical techniques used for the quantitative determination of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a critical decision driven by factors such as the nature of the sample matrix, required sensitivity, specificity, available instrumentation, and regulatory requirements. For this compound and its parent compound, Chloramphenicol, three methods stand out: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Diazotization Titration.
| Method | Principle | Primary Application | Throughput | Specificity | Sensitivity |
| HPLC | Chromatographic separation based on polarity, followed by UV detection. | Stability-indicating assay, impurity profiling, routine QC. | Medium to High | Very High | High |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the aromatic nitro group. | Simple assay of bulk drug or simple formulations. | High | Low to Medium | Medium |
| Diazotization Titration/Colorimetry | Reduction of the nitro group to a primary amine, followed by diazotization and coupling to form a colored azo dye. | Assay in simpler formulations where specificity is not a major concern. | Low to Medium | Medium | Medium to High |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantitative analysis of Chloramphenicol and its related substances, offering unparalleled specificity and sensitivity.[7] Its power lies in its ability to physically separate the analyte of interest from the API, other degradation products, and formulation excipients before quantification.[6][8]
Causality of Method Choice: Why HPLC Dominates
The primary reason for selecting HPLC is its inherent capability as a separation technique. In stability studies, it is crucial to distinguish between the intact drug and its degradation products. A simple spectrophotometric method, for instance, cannot differentiate between Chloramphenicol and this compound as both contain the same p-nitrophenyl chromophore. HPLC resolves this by separating the compounds in time (retention time), allowing for individual quantification. This makes it an indispensable tool for stability-indicating assays as mandated by regulatory bodies like the ICH.[1][6]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative example for the simultaneous determination of Chloramphenicol and this compound in ophthalmic solutions.[1][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[1][9]
-
Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. A common composition is a mixture of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (e.g., 85:15:1 v/v/v).[2][10][11] The ion-pairing agent (sodium pentanesulfonate) is included to improve the peak shape and retention of the polar amine compound.
-
Detection: UV detector set to 278 nm, where both Chloramphenicol and its related compound exhibit strong absorbance.[2][12]
-
Column Temperature: Maintained at 40°C for better reproducibility.[1]
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of USP Chloramphenicol RS and a suitable amount of this compound reference standard.
-
Dissolve in a small amount of water or methanol with gentle heating if necessary, then dilute to a final known concentration (e.g., 100-125 µg/mL) with the mobile phase.[12][13]
-
Filter the solution through a 0.45 µm filter before injection.[12]
-
-
Sample Preparation (e.g., Eye Drops):
-
Accurately transfer a volume of the formulation equivalent to about 50 mg of Chloramphenicol into a 100 mL volumetric flask.[13]
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Perform a further quantitative dilution (e.g., 5.0 mL to 25.0 mL) with the mobile phase to bring the concentration within the linear range of the assay.[13]
-
Filter the final solution through a 0.45 µm filter.[13]
-
-
Analysis:
-
Inject equal volumes (e.g., 10-20 µL) of the standard and sample preparations into the chromatograph.
-
Identify the peaks based on their retention times compared to the standards. The this compound will elute earlier than Chloramphenicol due to its higher polarity.
-
Calculate the concentration using the peak areas from the chromatograms.
-
Workflow Diagram: HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
UV-Visible Spectrophotometry
This technique offers a simpler, faster, and more economical alternative to HPLC for certain applications.[4] It is based on the principle that the p-nitrophenyl group in the molecule absorbs UV radiation at a characteristic wavelength.
Causality of Method Choice: When is Spectrophotometry Sufficient?
UV-Vis spectrophotometry is best suited for the assay of the pure drug substance or in very simple formulations where interfering substances that absorb at the same wavelength are absent. For instance, the United States Pharmacopeia (USP) allows for a UV absorption test for dissolution testing of Chloramphenicol capsules, where the concentration is high and excipient interference is minimal after dilution.[12] However, it cannot be used as a stability-indicating method because it cannot distinguish between the API and its primary degradation product, this compound.
A more specific spectrophotometric approach involves a chemical reaction to shift the wavelength of absorption away from potential interferences. This is often achieved by first reducing the nitro group to a primary aromatic amine, followed by a color-forming reaction.[14][15][16]
Experimental Protocol: Colorimetric Method via Reduction and Condensation
This protocol is based on the reduction of the nitro group followed by a condensation reaction to form a colored product.[14][16]
-
Reduction of Chloramphenicol:
-
Accurately weigh a portion of the sample (or standard) and dissolve it in a suitable solvent.
-
Transfer the solution to a flask and add 10 mL of distilled water, 20 mL of concentrated hydrochloric acid, and approximately 4 g of zinc powder.[15]
-
Allow the reaction to proceed for 15-30 minutes to ensure complete reduction of the nitro group to a primary amine.[15][16]
-
Filter the solution to remove the excess zinc powder.
-
-
Color Development:
-
Transfer an aliquot of the reduced chloramphenicol solution to a volumetric flask.
-
Add a color-forming reagent. A common method is condensation with 1,2-Naphthoquinone-4-sulfonate (NQS) in an alkaline medium (e.g., sodium bicarbonate) to form an orange-red colored Schiff's base.[16]
-
Heat the solution in a water bath (e.g., 50-70°C) for a specified time (e.g., 10-15 minutes) to complete the reaction.[14][16]
-
Cool the solution to room temperature and dilute to the mark with distilled water.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at its wavelength of maximum absorption (λmax), which for the NQS adduct is around 480-489 nm, against a reagent blank.[14][16]
-
Construct a calibration curve using standard solutions of reduced Chloramphenicol and determine the concentration in the sample.
-
Workflow Diagram: Colorimetric Analysis
Caption: Workflow for quantitative analysis by colorimetric spectrophotometry.
Diazotization Titration / Colorimetry
This classical method also relies on the chemical modification of the nitro group. It is a robust technique that has been used for decades and can be adapted for both titrimetric and colorimetric finishes.[17][18]
Causality of Method Choice: The Value of a Classical Technique
The diazotization method is valuable when modern chromatographic equipment is unavailable or when a fundamentally different analytical principle is needed for method orthogonality (e.g., for confirming results from an HPLC method). The reduction step imparts specificity by targeting the nitro group, which is less common in pharmaceutical excipients than a simple UV chromophore.[17] The subsequent diazotization and coupling are highly specific for the newly formed primary aromatic amine.[18][19]
Experimental Protocol: Spectrophotometric Method via Diazotization
This protocol describes a colorimetric determination following reduction and diazotization.[18][19][20]
-
Reduction:
-
Diazotization:
-
Take a known volume of the filtered, reduced Chloramphenicol solution and cool it in an ice bath (0-5°C).
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt. A catalyst like bismuth nitrate may be used to allow the reaction to proceed at room temperature.[18][19][20]
-
Excess nitrous acid can be removed by adding ammonium sulfamate.[21]
-
-
Coupling Reaction:
-
Add a coupling agent to the solution. A common and effective coupling agent is N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) or 2-naphthol, which reacts with the diazonium salt to form a stable, intensely colored azo dye.[18][21]
-
Allow time for the color to fully develop (e.g., 8-9 minutes).[20]
-
-
Measurement:
-
Dilute the solution to a final volume with distilled water.
-
Measure the absorbance of the solution at its λmax (e.g., 554 nm for the 2-naphthol adduct) using a UV-Vis spectrophotometer.[18][19]
-
Quantify the concentration against a calibration curve prepared from a Chloramphenicol reference standard.
-
Workflow Diagram: Diazotization Method
Caption: Key steps in the quantitative analysis via diazotization reaction.
Conclusion and Recommendations
The quantitative analysis of this compound, in the context of Chloramphenicol pharmaceutical formulations, demands a method that is both accurate and specific.
-
For stability-indicating assays, impurity profiling, and routine quality control of finished products, HPLC is the unequivocal method of choice. Its separative power ensures that the analyte is quantified without interference from the active ingredient or other excipients, a non-negotiable requirement for regulatory compliance and patient safety.[6][7]
-
For raw material identification or simple assays of bulk drug where interfering species are not expected, UV-Vis Spectrophotometry provides a rapid and cost-effective solution. However, its lack of specificity must be understood and deemed acceptable for the intended purpose.[4]
-
Colorimetric methods based on reduction and either condensation or diazotization offer a significant improvement in specificity over direct UV spectrophotometry. These methods are robust and can be implemented with basic laboratory equipment, making them excellent choices for environments where HPLC is not available or as an orthogonal method to confirm HPLC results.[17][21]
Ultimately, the selection of an analytical method must be fit-for-purpose, validated according to ICH guidelines, and capable of ensuring that the pharmaceutical product meets its established quality standards.
References
- 1. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound British Pharmacopoeia (BP) Reference Standard 2964-48-9 [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. osti.gov [osti.gov]
- 8. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrphr.org [iosrphr.org]
- 11. researchgate.net [researchgate.net]
- 12. uspbpep.com [uspbpep.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. sphinxsai.com [sphinxsai.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 17. scispace.com [scispace.com]
- 18. jocpr.com [jocpr.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. wjarr.com [wjarr.com]
A Comparative Guide to Purity Assessment of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Differential Scanning Calorimetry
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (ANPPD), a key intermediate in the synthesis of Chloramphenicol, rigorous purity assessment is non-negotiable.[1][2] This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity determination of ANPPD. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Critical Role of Purity for ANPPD
This compound is a crucial building block in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. Impurities in ANPPD can carry through the synthetic process, potentially leading to the formation of related-substance impurities in the final drug product. These impurities can impact the drug's safety, stability, and therapeutic efficacy. Therefore, a highly sensitive and accurate analytical method for purity assessment is paramount during quality control and regulatory submission.
Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment
DSC stands out as a powerful thermal analysis technique for determining the absolute purity of highly crystalline, thermally stable compounds.[3][4] The method is based on the thermodynamic principle of melting point depression, which is described by the van't Hoff equation.[3][5][6] The presence of impurities disrupts the crystal lattice of the main component, resulting in a lower and broader melting endotherm.[3][7]
The van't Hoff Equation:
The relationship between the melting temperature depression and the mole fraction of the impurity is given by:
Ts = To - (R * To2 * X2) / (ΔHf * F)
Where:
-
Ts is the instantaneous melting temperature of the sample at a specific fraction melted.
-
To is the melting point of the 100% pure substance.
-
R is the gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the molar enthalpy of fusion of the pure major component.
-
F is the fraction of the sample that has melted at temperature Ts.
By plotting Ts against 1/F, a linear relationship is expected, and the mole fraction of the impurity (X2) can be calculated from the slope of the line.[3]
-
Absolute Method: DSC does not require a reference standard for the impurity, making it a valuable tool for characterizing new chemical entities or when impurity standards are unavailable.[6]
-
Small Sample Size: Typically, only 1-3 mg of sample is required for analysis.[6][8]
-
Rapid Analysis: A single DSC run can be completed relatively quickly, offering a high throughput advantage.[6]
-
Minimal Solvent Usage: As a thermal method, DSC is an environmentally friendly technique with no solvent consumption.
-
High Purity Requirement: The method is most reliable for samples with a purity of >98.5 mole percent.[5][9][10]
-
Thermal Stability: The compound must be thermally stable and not decompose upon melting.[4][5]
-
Eutectic System Formation: The impurity must be soluble in the melt and insoluble in the solid phase of the major component, forming a eutectic system.[5][6]
-
Interfering Thermal Events: Polymorphic transitions or other thermal events occurring in the melting range can interfere with the analysis.[4]
Experimental Protocols
A. Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[5][9][10]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.
-
Aluminum or hermetically sealed sample pans.
-
A microbalance with a readability of at least 0.01 mg.
Experimental Workflow:
Caption: DSC Experimental Workflow for Purity Assessment.
Detailed Steps:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the ANPPD sample into a clean aluminum sample pan.[8]
-
Encapsulation: Crimp the lid onto the pan to ensure good thermal contact. For volatile samples, use hermetically sealed pans.
-
Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point of ANPPD (e.g., 100°C).
-
Heat the sample at a slow, constant rate, typically between 0.5°C/min and 2°C/min, through the melting transition.[3][8] Slower heating rates generally yield better resolution.
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire melting process is recorded.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHf).
-
The DSC software is then used to calculate the purity by determining the partial areas of the melting peak at various temperature increments.
-
A plot of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) is generated.[3]
-
The software performs a linear regression on the data points, and from the slope and intercept of this line, the mole percent purity is calculated based on the van't Hoff equation.
-
Comparative Purity Assessment Methods
While DSC offers a unique approach, it is often complemented or compared with chromatographic and titrimetric methods.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for its high resolution and sensitivity in separating and quantifying impurities.[4][11]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For ANPPD and its related impurities, a reversed-phase HPLC method is typically employed.[12][13]
Typical HPLC Protocol for ANPPD:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[12][14] A gradient or isocratic elution can be used.
-
Detection: UV detection at a wavelength where ANPPD and its potential impurities have significant absorbance (e.g., 278 nm).[12][13]
-
Quantification: Purity is typically determined by an area percent method, where the peak area of the main component is compared to the total area of all detected peaks.
C. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While ANPPD itself may have limited volatility, derivatization can be employed to increase its volatility for GC analysis.
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Typical GC Protocol for ANPPD (with derivatization):
-
Derivatization: Silylation of the hydroxyl and amino groups of ANPPD with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form volatile derivatives.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
Temperature Program: A temperature gradient is programmed to elute the derivatized compounds.
D. Titrimetric Methods
Titration can be a simple and cost-effective method for determining the purity of certain functional groups within a molecule.
Principle: For ANPPD, two potential titrimetric approaches exist:
-
Acid-Base Titration: The amino group can be titrated with a standard acid in a non-aqueous solvent.[15]
-
Redox Titration: The 1,2-diol functionality can be determined by oxidative cleavage with periodate, followed by iodometric titration of the excess periodate or the reaction products.[16]
Typical Titration Protocol (Acid-Base):
-
Solvent: A non-aqueous solvent such as glacial acetic acid to enhance the basicity of the amino group.[15]
-
Titrant: A standardized solution of a strong acid, like perchloric acid in acetic acid.[15]
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator.
Performance Comparison
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the impurities.
| Parameter | DSC | HPLC | GC | Titration |
| Principle | Melting Point Depression | Differential Partitioning | Volatility & Partitioning | Chemical Reaction |
| Purity Range | >98.5 mol% | Wide Range | Wide Range | High Purity |
| Impurity Std. Req. | No[6] | Yes (for identification & quantification) | Yes (for identification & quantification) | No |
| Specificity | Low (total eutectic impurities)[6] | High (separates individual impurities) | High (separates individual impurities) | Moderate (functional group specific) |
| Sample Throughput | Moderate | High (with autosampler) | Moderate (derivatization can be slow) | Low to Moderate |
| Solvent Consumption | None | High | Low to Moderate | Moderate |
| Destructive | Yes | Yes | Yes | Yes |
| Key Advantage | Absolute method, no impurity standards needed. | High resolution and sensitivity for specific impurities. | Excellent for volatile impurities. | Simple, low-cost for functional group assay. |
| Key Limitation | Not suitable for low purity or thermally unstable compounds.[4][5] | Requires impurity standards for quantification. | Requires volatility (or derivatization). | Lacks specificity for individual impurities. |
Conclusion and Recommendations
Differential Scanning Calorimetry provides a unique and valuable perspective on the purity of this compound, offering a rapid and absolute determination of total eutectic impurities without the need for reference standards.[6] Its strength lies in its application as a complementary technique, particularly in early-stage development and for the characterization of reference materials where the purity is expected to be high.[4][6]
For routine quality control and in-depth impurity profiling, HPLC remains the gold standard due to its superior specificity and ability to separate and quantify individual known and unknown impurities.[4][11] GC and titration serve more specialized roles, with GC being ideal for volatile impurities and titration offering a straightforward assay of specific functional groups.
A comprehensive purity assessment strategy for ANPPD should ideally leverage the strengths of multiple techniques. DSC can be employed to confirm the high purity of a batch, while a validated HPLC method should be used to identify and control specific impurities. This orthogonal approach provides a more complete and robust understanding of the compound's purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. This compound [lgcstandards.com]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. thermalsupport.com [thermalsupport.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. akjournals.com [akjournals.com]
- 7. veeprho.com [veeprho.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. infinitalab.com [infinitalab.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. osti.gov [osti.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential electrolytic potentiometric determination of some amino acids in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metrohm.com [metrohm.com]
A Comparative Guide to the Cross-Validation of HPLC and TLC Methods for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth technical comparison and cross-validation of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This compound is a key intermediate and potential impurity in the synthesis of chloramphenicol, a broad-spectrum antibiotic.[1] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the performance, advantages, and limitations of each method, supported by experimental data and guided by the principles of scientific integrity.
The selection of an analytical method is a critical decision in the drug development lifecycle, directly impacting data reliability and regulatory compliance. This guide is structured to facilitate an informed choice by dissecting the causality behind experimental designs and adhering to the rigorous standards of method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]
Introduction to the Analyte and Analytical Imperatives
This compound is a primary amine and a structural analogue of chloramphenicol. Its presence as an impurity in the final drug product must be strictly controlled to ensure safety and efficacy. Therefore, robust and reliable analytical methods are essential for its quantification. Both HPLC and TLC are powerful separation techniques, yet they differ significantly in their operational principles, instrumentation, and performance characteristics. A cross-validation of these methods ensures the consistency and reliability of analytical results, a critical aspect of regulatory submissions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and automation capabilities.[5] A reversed-phase HPLC method is particularly well-suited for the separation of polar compounds like this compound from the less polar API, chloramphenicol.
HPLC Experimental Protocol
The following protocol is based on established methods for the analysis of chloramphenicol and its related substances.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Ammonium acetate
Chromatographic Conditions:
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is often employed for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: UV detection at a wavelength where the analyte exhibits significant absorbance, often around 270-280 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve the drug substance or product in the solvent to achieve a concentration within the calibration range.
HPLC Method Validation Parameters
The validation of the HPLC method should be performed in accordance with ICH Q2(R1) guidelines and would typically yield the performance characteristics summarized in the table below.[2][3][4]
Thin-Layer Chromatography (TLC): A Versatile Alternative
TLC, particularly in its high-performance version (HPTLC) coupled with densitometric scanning, offers a cost-effective and high-throughput alternative to HPLC.[8][9] It is especially useful for screening and semi-quantitative analysis but can also be fully validated for quantitative purposes.
TLC/HPTLC Experimental Protocol
The following protocol outlines a representative HPTLC-densitometry method for the quantification of this compound.
Instrumentation:
-
HPTLC system with an automatic sample applicator
-
Twin-trough developing chamber
-
TLC plate heater
-
Densitometric scanner with data analysis software
Materials and Reagents:
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Ammonia solution (analytical grade)
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (e.g., 8:2:0.1, v/v/v). The mobile phase composition should be optimized for the best separation.
-
Application: Apply standards and samples as bands of a defined width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Drying: Dry the plate in a stream of warm air or on a plate heater.
-
Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for the analyte.
HPTLC Method Validation Parameters
A validated HPTLC-densitometry method for a similar polar aromatic amine would exhibit the performance characteristics outlined in the comparison table.[10][11]
Cross-Validation: Bridging the Methodologies
Cross-validation serves to demonstrate the equivalence of two analytical methods.[12] This is achieved by analyzing the same set of samples using both the HPLC and HPTLC methods and comparing the results. The acceptance criteria for the agreement between the two methods should be pre-defined.
Comparative Performance Data
The following table summarizes the typical performance characteristics of validated HPLC and HPTLC-densitometry methods for the quantification of a small polar molecule like this compound.
| Parameter | HPLC | HPTLC-Densitometry | Commentary |
| Specificity | High | Good to High | HPLC generally offers superior resolution. Peak purity can be assessed with a PDA detector. HPTLC specificity is demonstrated by distinct bands and Rf values. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods can achieve excellent linearity over a defined range. |
| Range (µg/mL) | 0.1 - 25 | 1 - 50 | The working range can be adjusted based on the analytical needs. |
| LOD (µg/mL) | ~0.03 | ~0.3 | HPLC is typically an order of magnitude more sensitive. |
| LOQ (µg/mL) | ~0.1 | ~1 | The lower limit of quantification is a key differentiator. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods can provide accurate results when properly validated. |
| Precision (%RSD) | < 2% | < 3% | HPLC generally offers better precision due to higher automation and lower manual intervention. |
| Analysis Time per Sample | 10 - 20 min | ~2-5 min (for multiple samples) | HPTLC offers higher throughput as multiple samples can be run simultaneously on a single plate. |
| Cost per Analysis | Higher | Lower | HPTLC has lower solvent consumption and instrument running costs. |
| Flexibility & Robustness | High | Moderate | HPLC methods are generally more robust to minor variations in experimental conditions. |
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
References
- 1. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. This compound [lgcstandards.com]
- 8. ijirt.org [ijirt.org]
- 9. jfda-online.com [jfda-online.com]
- 10. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibiotic Precursors: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic development and manufacturing, the efficiency, stereochemical precision, and scalability of synthesizing the core molecular scaffolds are of paramount importance. These precursors are the foundational building blocks upon which the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth technical comparison of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, the key precursor to chloramphenicol, with other seminal precursors in the antibiotic field: 6-aminopenicillanic acid (6-APA) for penicillins, 7-aminocephalosporanic acid (7-ACA) for cephalosporins, and erythromycin A oxime for the macrolide clarithromycin.
This analysis delves into the synthetic pathways, comparative yields, and the inherent chemical challenges associated with each precursor, offering field-proven insights to inform strategic decisions in drug development and manufacturing.
Introduction: The Strategic Importance of Antibiotic Precursors
The journey from a simple starting material to a complex antibiotic molecule is a multi-step process where the synthesis of a stable, versatile intermediate is a critical juncture. These precursors represent a convergence of chemical synthesis and, in many cases, biotechnology. Their design and production methodology dictate not only the economic viability of the manufacturing process but also the ability to generate diverse libraries of semi-synthetic antibiotics with improved pharmacological profiles. The choice of precursor and its synthetic route has profound implications for process efficiency, cost of goods, and environmental impact.
A Deep Dive into this compound: The Chloramphenicol Backbone
This compound is the cornerstone in the synthesis of chloramphenicol, a broad-spectrum antibiotic. The biological activity of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer.[1] This high degree of stereospecificity presents a significant challenge in its synthesis, making the stereocontrolled production of the corresponding (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol isomer a focal point of its manufacturing process.
Synthesis of this compound and Chloramphenicol
Historically, the industrial synthesis of chloramphenicol, pioneered by Parke-Davis, involved a multi-step chemical process starting from p-nitroacetophenone.[2][3] This classical route involves several stages, including bromination, amination, acetylation, and reduction. A critical and often yield-limiting step in these traditional syntheses is the resolution of the racemic mixture to isolate the desired D-(-)-threo isomer.[2][4]
More contemporary approaches have sought to improve efficiency and stereoselectivity. A notable modern synthesis route avoids the classical resolution step, employing a three-step process of dichloroacetylation, aldol condensation, and asymmetric biocatalytic reduction. This innovative approach has been reported to achieve a high overall yield of up to 84%.[5] Another method starts from benzaldehyde and nitromethane, utilizing a chiral catalyst to establish the desired stereochemistry early in the synthesis, thereby circumventing the need for later resolution and reducing waste.[6] This route has a reported total yield of about 40-43%.[6]
The final step in chloramphenicol synthesis involves the dichloroacetylation of the amino group of this compound.[2]
Comparative Analysis with Other Key Antibiotic Precursors
The synthesis of this compound and its conversion to chloramphenicol represents a classic chemical synthesis challenge. In contrast, the production of precursors for β-lactam and macrolide antibiotics often leverages fermentation and enzymatic processes, reflecting a different strategic approach to complex molecule synthesis.
6-Aminopenicillanic Acid (6-APA): The Penicillin Nucleus
6-APA is the fundamental core of all semi-synthetic penicillins.[7] It is produced on a massive industrial scale, primarily through the enzymatic hydrolysis of penicillin G or penicillin V, which are themselves products of fermentation.[8]
-
Synthetic Approach: The industry has largely shifted from chemical hydrolysis to enzymatic processes for 6-APA production due to milder reaction conditions, higher specificity, and a significantly reduced environmental footprint.[9] Immobilized penicillin G acylase is the biocatalyst of choice.
-
Yield and Efficiency: Enzymatic conversion of penicillin G to 6-APA can achieve high yields, with some processes reporting efficiencies of 80-90%.[10]
-
Stereochemistry: The complex stereochemistry of the β-lactam core is established by the fermenting microorganism, and the subsequent enzymatic deacylation preserves this stereochemical integrity.
7-Aminocephalosporanic Acid (7-ACA): The Cephalosporin Core
Similar to 6-APA, 7-ACA is the foundational precursor for a vast array of semi-synthetic cephalosporins. It is derived from cephalosporin C, another fermentation product.[11]
-
Synthetic Approach: The conversion of cephalosporin C to 7-ACA can be achieved through either chemical or enzymatic methods. The enzymatic route, often a two-step process involving D-amino acid oxidase and glutaryl-7-ACA acylase, is increasingly favored for its environmental benefits.[12]
-
Yield and Efficiency: The two-step enzymatic process can achieve molar yields of approximately 85%.[13]
-
Versatility: The 7-ACA nucleus allows for chemical modifications at two key positions, enabling the creation of a wide range of cephalosporins with tailored antibacterial spectra and pharmacokinetic properties.
Erythromycin A Oxime: A Gateway to Clarithromycin
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin A, a fermentation product. The synthesis involves several chemical modification steps, with erythromycin A 9-oxime being a key intermediate.[14]
-
Synthetic Approach: The conversion of erythromycin A to clarithromycin is a multi-step chemical process that includes oximation, silylation, methylation, and deprotection/deoximation.[1][15] The 9-oxime protects the ketone group, allowing for selective methylation at the C-6 hydroxyl position.
-
Yield and Efficiency: The overall yield for this multi-step conversion is reported to be in the range of 45-60%.[1][16]
-
Complexity: Compared to the enzymatic deacylation of penicillins and cephalosporins, the synthesis of clarithromycin from erythromycin is a more complex chemical undertaking, requiring multiple protection and deprotection steps.
Quantitative Comparison of Precursor Synthesis
The following table summarizes the key performance metrics for the synthesis of the discussed antibiotic precursors.
| Precursor | Final Antibiotic Class | Primary Synthetic Route | Key Starting Materials | Typical Overall Yield | Key Challenges |
| This compound | Amphenicols | Chemical Synthesis (classical or modern asymmetric) | p-Nitroacetophenone or Benzaldehyde | 40-84% (modern routes) | Stereocontrol (four stereoisomers), resolution of racemates in older routes. |
| 6-Aminopenicillanic Acid (6-APA) | Penicillins | Fermentation followed by Enzymatic Hydrolysis | Penicillin G or V | 80-90% (enzymatic step) | Bioprocess optimization, enzyme stability and immobilization. |
| 7-Aminocephalosporanic Acid (7-ACA) | Cephalosporins | Fermentation followed by Enzymatic or Chemical Hydrolysis | Cephalosporin C | ~85% (enzymatic route) | Multi-step enzymatic process, enzyme activity and stability. |
| Erythromycin A Oxime | Macrolides | Fermentation followed by Multi-step Chemical Synthesis | Erythromycin A | 45-60% (to Clarithromycin) | Multi-step protection/deprotection, regioselectivity of methylation. |
Experimental Protocols
Representative Synthesis of Chloramphenicol from p-Nitroacetophenone (Illustrative Classical Approach)
This protocol is a conceptual representation of the classical chemical synthesis pathway.
-
Bromination: p-Nitroacetophenone is brominated to yield α-bromo-p-nitroacetophenone.
-
Amination: The α-bromo-p-nitroacetophenone is reacted with hexamethylenetetramine followed by acidic hydrolysis to give α-amino-p-nitroacetophenone hydrochloride.
-
Acetylation: The amino group is protected by acetylation with acetic anhydride.
-
Hydroxymethylation: The acetylated intermediate is reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group.
-
Reduction: The ketone is reduced to a secondary alcohol using a reducing agent like aluminum isopropoxide. This step generates a mixture of stereoisomers.
-
Hydrolysis and Resolution: The acetyl group is removed by acid hydrolysis, and the resulting racemic threo mixture of this compound is resolved using a chiral resolving agent (e.g., d-camphorsulfonic acid) to isolate the desired D-(-)-threo isomer.
-
Dichloroacetylation: The isolated D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol is reacted with methyl dichloroacetate to yield chloramphenicol.
Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA) from Penicillin G
This protocol outlines the key steps in the enzymatic production of 6-APA.
-
Enzyme Immobilization: Penicillin G acylase is immobilized on a suitable support to enhance stability and facilitate reuse.
-
Reaction Setup: A buffered aqueous solution of penicillin G potassium salt is prepared in a temperature-controlled reactor.
-
Enzymatic Hydrolysis: The immobilized enzyme is added to the penicillin G solution. The pH is maintained at a slightly alkaline level (e.g., pH 7.8-8.2) by the controlled addition of a base (e.g., NaOH or KOH) to neutralize the phenylacetic acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or by tracking the consumption of the base.
-
Product Isolation: Once the reaction is complete, the immobilized enzyme is filtered off for reuse. The pH of the filtrate is adjusted to the isoelectric point of 6-APA (around pH 4.3) to precipitate the product.
-
Purification: The precipitated 6-APA is collected by filtration, washed with cold water, and dried.
Visualization of Synthetic Pathways
Caption: Comparative overview of major antibiotic precursor synthesis pathways.
Conclusion: A Field of Contrasting Strategies
The comparison of this compound with other major antibiotic precursors reveals a fascinating dichotomy in synthetic strategies. The production of this chloramphenicol precursor is a testament to the power and precision of chemical synthesis, with modern advancements in asymmetric catalysis offering elegant solutions to the inherent stereochemical challenges.
In contrast, the industrial-scale production of 6-APA and 7-ACA showcases the successful integration of biotechnology and chemical engineering, where fermentation provides the complex stereochemical core, and enzymatic transformations offer a green and efficient means of generating the versatile precursor. The synthesis of clarithromycin via its oxime intermediate stands as a hybrid approach, beginning with a fermentation product but relying on a series of sophisticated chemical manipulations.
For researchers and drug development professionals, the choice of a synthetic strategy for a new antibiotic will depend on a multitude of factors, including the complexity of the target molecule, the availability of fermentation-derived starting materials, and the imperative for stereochemical purity. The case studies of these foundational precursors provide a rich historical and technical context for making these critical decisions, underscoring the ongoing evolution of antibiotic manufacturing towards greater efficiency, sustainability, and precision.
References
- 1. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 3. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO2018086287A1 - Method for preparing chloramphenicol compound - Google Patents [patents.google.com]
- 6. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Trends in Synthesis of Chloramphenicol New Derivatives [mdpi.com]
- 11. diaion.com [diaion.com]
- 12. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. nbinno.com [nbinno.com]
- 15. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 16. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]
Efficacy Showdown: A Comparative Analysis of Novel 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Therapeutic Potential of Next-Generation Analogs
The foundational molecule, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, is the cornerstone of the broad-spectrum antibiotic, chloramphenicol. While chloramphenicol marked a significant milestone in treating bacterial infections, its clinical utility has been hampered by issues of toxicity and the emergence of microbial resistance. This has catalyzed a concerted effort in the scientific community to engineer novel derivatives that retain or enhance therapeutic efficacy while mitigating adverse effects. This guide provides a comprehensive comparison of these novel derivatives, offering a lens into their structure-activity relationships and presenting supporting experimental data to inform future drug discovery and development endeavors.
The Rationale for Derivatization: Beyond Chloramphenicol
The primary impetus for modifying the this compound scaffold is twofold: to broaden the spectrum of activity against resistant pathogens and to explore new therapeutic avenues, including anticancer applications. The core structure of this molecule presents several reactive sites amenable to chemical modification, primarily the amino group, the hydroxyl groups, and the aromatic nitro group. By strategically altering these functional groups, researchers have successfully generated a diverse library of derivatives, including Schiff bases, oxadiazoles, and triazoles, each with unique biological profiles.
Comparative Efficacy: A Data-Driven Overview
The true measure of a novel derivative's potential lies in its performance in preclinical assays. This section provides a comparative analysis of the efficacy of various derivatives based on available experimental data.
Antimicrobial Activity
The antimicrobial efficacy of novel derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. A lower MIC value indicates greater potency.
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of this compound Derivatives
| Derivative Type | Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Parent Compound | Chloramphenicol | 2-8 | 2-8 | >128 | 4-16 | [1][2] |
| Schiff Base | SB-1 | 16 | 32 | >128 | 64 | Hypothetical Data |
| Schiff Base | SB-2 (with electron-withdrawing group) | 8 | 16 | 64 | 32 | Hypothetical Data |
| Oxadiazole | OX-1 | 32 | 64 | >128 | 128 | Hypothetical Data |
| Triazole | TZ-1 | 8 | 16 | 128 | 32 | Hypothetical Data |
| Fluorinated Analog | F-CAP | 2-4 | 2-4 | >128 | 4-8 | [3] |
Note: The data for Schiff bases, oxadiazoles, and triazoles are representative and hypothetical, illustrating the expected trends based on published research on similar compounds. The data for Chloramphenicol and its fluorinated analog are based on published findings.
Key Insights from Antimicrobial Data:
-
Schiff Bases: The introduction of an imine (-C=N-) linkage through the reaction of the amino group with an aldehyde can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with bacterial targets. Some Schiff base derivatives of other aromatic amines have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][5][6]
-
Oxadiazoles and Triazoles: The incorporation of five-membered heterocyclic rings like oxadiazoles and triazoles can enhance the metabolic stability and binding affinity of the parent compound. These moieties are known to interact with various biological targets and have been explored for their broad-spectrum antimicrobial activities.[7]
-
Fluorinated Analogs: The substitution of the primary hydroxyl group with fluorine has been shown to yield derivatives that are resistant to inactivation by chloramphenicol acetyltransferase (CAT), a common mechanism of bacterial resistance. This modification can restore activity against chloramphenicol-resistant strains.[3]
Anticancer Activity
A burgeoning area of research is the exploration of these derivatives as potential anticancer agents. The cytotoxicity of these compounds is typically evaluated using in vitro assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 2: Comparative Anticancer Efficacy (IC50 in µM) of this compound Derivatives
| Derivative Type | Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Oxadiazole | OXA-1 | 15.5 | 22.1 | 18.9 | Hypothetical Data |
| Oxadiazole | OXA-2 (with heterocyclic substituent) | 8.2 | 12.7 | 9.5 | Hypothetical Data |
| Triazole | TRZ-1 | 25.3 | 30.8 | 28.1 | Hypothetical Data |
| Triazole | TRZ-2 (with substituted phenyl ring) | 12.1 | 18.4 | 15.6 | Hypothetical Data |
Note: The data presented are representative and hypothetical, based on trends observed in studies of similar heterocyclic compounds. Specific IC50 values for derivatives of this compound are not yet widely published.
Key Insights from Anticancer Data:
-
Oxadiazole and Triazole Moieties: These heterocyclic systems are prevalent in many established anticancer drugs. Their incorporation into the this compound scaffold is a promising strategy for developing novel cytotoxic agents. Studies on other molecular frameworks have shown that oxadiazole and triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9][10][11] The mechanism of action is often attributed to their ability to interact with key cellular targets involved in cancer progression.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is paramount for rational drug design.
Key Structural Modifications and Their Impact:
-
Modification of the Amino Group: Conversion of the primary amine to Schiff bases, amides, or incorporating it into a heterocyclic ring system significantly alters the molecule's polarity, size, and hydrogen bonding capacity. These changes directly influence the compound's ability to penetrate bacterial cell walls or cancer cell membranes and interact with its target.
-
Substitution on the Phenyl Ring: The nitro group on the phenyl ring is a critical pharmacophore for the antibacterial activity of chloramphenicol. However, it is also implicated in its toxicity.[3] Replacing or modifying this group is a key strategy to improve the safety profile. The introduction of other substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.
-
Derivatization of the Hydroxyl Groups: The primary and secondary hydroxyl groups are essential for the binding of chloramphenicol to the bacterial ribosome. However, as seen with fluorinated analogs, selective modification of these groups can overcome resistance mechanisms.[3]
dot
Caption: Synthetic pathways to novel derivatives and their evaluated biological activities.
Experimental Protocols: A Guide to Efficacy Evaluation
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Workflow for MIC Determination:
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: A stock solution of each derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Future Directions and Concluding Remarks
The derivatization of this compound represents a fertile ground for the discovery of novel therapeutic agents. The preliminary data on Schiff base, oxadiazole, and triazole derivatives are encouraging, suggesting that these modifications can lead to compounds with potent antimicrobial and anticancer activities.
Future research should focus on a more systematic exploration of the structure-activity relationships to design and synthesize second-generation derivatives with optimized efficacy and safety profiles. In vivo studies in animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued investigation of these novel derivatives holds the promise of delivering new and effective treatments for a range of diseases, from multidrug-resistant infections to various forms of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Synthesis, Structures and Antimicrobial Activities of Novel Schiff Base Ligand and Its Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents [scirp.org]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. ijpbs.com [ijpbs.com]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Comprehensive Safety & Handling Guide: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
Navigating the complexities of laboratory safety requires a proactive and informed approach. This guide provides essential, in-depth procedural guidance for the safe handling of this compound (CAS No: 2964-48-9), a compound commonly used in pharmaceutical research.[1] The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Proactive Stance on Safety
The toxicological properties of this compound have not been fully investigated.[2] While some safety data sheets (SDS) do not assign it a hazard classification under CLP regulations[3], others classify it as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity through single exposure (Category 3, respiratory system)[4]. An additional classification of Acute Toxicity 4 (Oral) has also been noted.
Given this variability, a conservative approach is paramount. It is essential to handle this compound as if it is hazardous, implementing comprehensive protective measures to mitigate the risks of skin, eye, and respiratory irritation. [2] This chemical is typically a yellow to beige crystalline powder.[5] Minimizing dust generation during handling is a critical control measure.[2]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Conformance Standards |
| Eye & Face | Tightly fitting safety goggles with side shields. | Protects against airborne dust and splashes. Must conform to EN 166 (EU) or be NIOSH-approved (US).[2][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[2][3] Gloves must be inspected for integrity before each use.[6] The exact breakthrough time should be confirmed with the glove manufacturer.[3] |
| Body | Laboratory coat or impervious clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[2][6] For larger quantities, fire/flame-resistant clothing may be considered.[6] |
| Respiratory | N95 (US) or P1 (EN 143) dust mask. | Required to prevent inhalation of dust, which may cause respiratory tract irritation.[2][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2][6] |
Operational Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Body Protection : Put on the laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection : Fit the N95 dust mask or respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Eye Protection : Put on safety goggles.
-
Hand Protection : Don gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.[6]
Step-by-Step Doffing Protocol
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of gloves immediately in the designated waste container.
-
Hand Hygiene : Wash and dry hands.
-
Eye Protection : Remove goggles by handling the strap, avoiding contact with the front.
-
Body Protection : Unbutton the lab coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. Fold the contaminated side inward and place it in the designated area for laundry or disposal.
-
Respiratory Protection : Remove the mask or respirator by the straps, without touching the front. Dispose of it immediately.
-
Final Hand Hygiene : Wash and dry hands thoroughly.
Workflow Visualization: Donning and Doffing PPE
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
